molecular formula C29H38O16 B15561581 Yadanzioside F

Yadanzioside F

Cat. No.: B15561581
M. Wt: 642.6 g/mol
InChI Key: BYBDRFPMKPUWDZ-FDSGHLLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

toxic principle from the Indonesian plant Brucea javanica;  structure given in first source;  RN given refers to (11beta,12alpha,15beta)-isomer;  RN for cpd without isomeric designation not avail 5/91

Properties

Molecular Formula

C29H38O16

Molecular Weight

642.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate

InChI

InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)45-14)42-10(2)31)23(37)19(36)21(28)27(11,3)6-12(15(9)32)43-25-18(35)17(34)16(33)13(7-30)44-25/h6,9,11,13-14,16-23,25,30,33-37H,5,7-8H2,1-4H3/t9-,11-,13+,14+,16+,17-,18+,19+,20+,21+,22+,23-,25+,27-,28+,29+/m0/s1

InChI Key

BYBDRFPMKPUWDZ-FDSGHLLVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Composition of Brucea javanica Seed Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including cancer, malaria, and inflammation.[1][2][3] The seeds of this plant, in particular, are a rich source of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of the chemical composition of Brucea javanica seed extract, detailed experimental protocols for the isolation and analysis of its key constituents, and an exploration of the molecular signaling pathways modulated by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Composition of Brucea javanica Seed Extract

The seeds of Brucea javanica are a complex matrix of phytochemicals, broadly categorized into quassinoids, fatty acids, alkaloids, and phenolic compounds (including flavonoids and tannins).

Quassinoids

Quassinoids are a group of tetracyclic triterpenoids that are considered the most significant bioactive constituents of Brucea javanica seeds, exhibiting potent antitumor and antimalarial activities.[3][4] Several quassinoids have been isolated and quantified from the seeds.

Table 1: Quantitative Data of Major Quassinoids in Brucea javanica Seeds

CompoundPercentage Range in Seeds (%)Analytical MethodReference(s)
Bruceoside A0.19 - 0.38HPLC
Bruceoside B0.05 - 0.12HPLC
Brusatol0.07 - 0.18HPLC
Bruceine DNot specified in rangeHPLC
Bruceine HNot specified in rangeHPLC
Fatty Acids

The seed oil of Brucea javanica is primarily composed of various fatty acids, with oleic acid and linoleic acid being the most abundant.

Table 2: Fatty Acid Composition of Brucea javanica Seed Oil

Fatty AcidPercentage (%)Analytical MethodReference(s)
Oleic acid~63GC-MS
Linoleic acid~21GC-MS
Phenolic Compounds

Brucea javanica seeds contain a significant amount of phenolic compounds, including flavonoids and tannins, which are known for their antioxidant and anti-inflammatory properties.

Table 3: Total Phenolic, Flavonoid, and Tannin Content in Different Fractions of Brucea javanica Seed Extract

FractionTotal Phenolic Content (mg TAE/g)Total Flavonoid Content (mg QE/g)Total Extractable Tannins (mg TAE/g)Reference(s)
Ethyl Acetate169.03 ± 3.54154.73 ± 0.61107.00 ± 1.74
Chloroform (B151607)119.98 ± 2.5849.45 ± 4.4615.02 ± 2.21
Water46.71 ± 4.0833.33 ± 5.7711.71 ± 5.12
n-Hexane0.82 ± 0.3915.60 ± 4.820.25 ± 1.50
TAE: Tannic Acid Equivalent; QE: Quercetin (B1663063) Equivalent
Alkaloids

Several canthin-6-one (B41653) type alkaloids have been identified in Brucea javanica, contributing to its diverse pharmacological profile. While specific quantitative data for alkaloids in the seeds is limited, their presence is well-documented. Identified alkaloids include canthin-6-one, 11-hydroxycanthin-6-one, and 5-methoxycanthin-6-one.

Experimental Protocols

This section outlines detailed methodologies for the extraction, fractionation, and analysis of the major chemical constituents of Brucea javanica seeds.

General Extraction and Fractionation Workflow

G start Dried Brucea javanica Seeds powder Powdered Seeds start->powder defat Defatting with n-Hexane powder->defat defatted_powder Defatted Seed Powder defat->defatted_powder extract Extraction with 95% Ethanol (B145695) defatted_powder->extract crude_extract Crude Ethanol Extract extract->crude_extract partition Solvent Partitioning crude_extract->partition hexane_fraction n-Hexane Fraction (Fatty Acids, Non-polar compounds) partition->hexane_fraction n-Hexane chloroform_fraction Chloroform Fraction (Quassinoids, Aglycones) partition->chloroform_fraction Chloroform ethyl_acetate_fraction Ethyl Acetate Fraction (Flavonoids, Phenolics) partition->ethyl_acetate_fraction Ethyl Acetate water_fraction Water Fraction (Polar compounds, Glycosides) partition->water_fraction Water

General workflow for extraction and fractionation.
Protocol 1: Extraction and Fractionation of Bioactive Compounds

  • Sample Preparation: Dry the Brucea javanica seeds at 40°C and grind them into a fine powder.

  • Extraction: Macerate the powdered seeds in 95% ethanol (1:2.5 w/v) at room temperature for 72 hours, with occasional shaking. Filter the extract and repeat the extraction process three times. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition it with n-hexane, chloroform, and ethyl acetate. This will yield four distinct fractions: n-hexane, chloroform, ethyl acetate, and the remaining water fraction. Each fraction can then be further analyzed for its specific chemical constituents.

Protocol 2: Quantification of Quassinoids by HPLC
  • Sample Preparation: Accurately weigh the powdered seeds or a dried fraction and extract with methanol (B129727) using ultrasonication. Filter the extract through a 0.45 µm membrane.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 221 nm or 270 nm.

  • Quantification: Prepare standard solutions of bruceoside A, bruceoside B, brusatol, bruceine D, and bruceine H of known concentrations. Generate a calibration curve for each standard. Inject the sample extract and quantify the quassinoids by comparing their peak areas with the calibration curves.

Protocol 3: Analysis of Fatty Acids by GC-MS
  • Oil Extraction: Extract the oil from the powdered seeds using a Soxhlet apparatus with n-hexane as the solvent.

  • Esterification: Convert the fatty acids in the oil to fatty acid methyl esters (FAMEs) by transesterification using methanolic HCl or BF3-methanol.

  • GC-MS Analysis:

    • Column: A suitable capillary column for fatty acid analysis (e.g., DB-23 or equivalent).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the FAMEs.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

  • Identification and Quantification: Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST). Quantify the individual fatty acids based on their relative peak areas.

Protocol 4: Determination of Total Phenolic, Flavonoid, and Tannin Content
  • Total Phenolic Content (TPC): Use the Folin-Ciocalteu method. Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution. Measure the absorbance at 765 nm after incubation. Use tannic acid as a standard to construct a calibration curve.

  • Total Flavonoid Content (TFC): Employ the aluminum chloride colorimetric method. Mix the extract with sodium nitrite, followed by aluminum chloride and sodium hydroxide. Measure the absorbance at 510 nm. Use quercetin as a standard.

  • Total Extractable Tannins (TET): Precipitate the tannins from the extract using polyvinylpolypyrrolidone (PVPP). The non-precipitated phenolics are then measured by the Folin-Ciocalteu method. The TET is calculated as the difference between the TPC and the non-precipitated phenolic content.

Protocol 5: General Alkaloid Extraction
  • Acid-Base Extraction: Moisten the powdered seeds with a dilute alkaline solution (e.g., ammonium (B1175870) hydroxide) and extract with an organic solvent like chloroform or dichloromethane.

  • Acidic Wash: Extract the organic phase with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to protonate the alkaloids and transfer them to the aqueous phase.

  • Basification and Re-extraction: Basify the acidic aqueous phase with an alkali and re-extract the free-base alkaloids with an organic solvent.

  • Purification: The crude alkaloid extract can be further purified using techniques like column chromatography.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Brucea javanica seed extract exert their pharmacological effects by modulating various cellular signaling pathways.

Induction of Apoptosis

Brucea javanica extract and its constituent quassinoids are potent inducers of apoptosis in cancer cells. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis ros Increased ROS mitochondrion Mitochondrion ros->mitochondrion Mitochondrial Damage bax Bax bax->mitochondrion Promotes Permeabilization bcl2 Bcl-2 bcl2->mitochondrion Inhibits Permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation bje Brucea javanica Extract / Quassinoids bje->death_receptor bje->ros bje->bax Upregulation bje->bcl2 Downregulation

Apoptosis induction by Brucea javanica extract.
Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Brucea javanica extract has been shown to inhibit this pathway, contributing to its anticancer effects.

G bje Brucea javanica Extract pi3k PI3K bje->pi3k Inhibition akt Akt bje->akt Inhibition pi3k->akt Phosphorylation mtor mTOR akt->mtor Phosphorylation cell_growth Cell Growth & Survival mtor->cell_growth Promotes autophagy Autophagy mtor->autophagy Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Suppression of NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cancer by regulating the expression of pro-inflammatory cytokines and cell survival genes. Brucea javanica extract and its components can suppress the activation of NF-κB, leading to anti-inflammatory and pro-apoptotic effects.

G bje Brucea javanica Extract ikb IκBα bje->ikb Inhibits Degradation tnfa TNF-α tnfa->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory & Survival Genes nucleus->inflammatory_genes Transcription

Suppression of the NF-κB signaling pathway.

Conclusion

Brucea javanica seed extract is a rich and complex source of bioactive compounds with significant therapeutic potential. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide offer a solid foundation for further research and development. A thorough understanding of the chemical composition and pharmacological actions of this botanical extract is crucial for its standardization, quality control, and the development of novel, evidence-based therapeutic agents for a range of diseases, most notably cancer and inflammatory disorders. Further investigation into the synergistic effects of these compounds and the elucidation of their detailed molecular targets will undoubtedly pave the way for new drug discoveries.

References

Spectroscopic Profile of Yadanzioside F: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yadanzioside F, a quassinoid glycoside isolated from the seeds of Brucea javanica. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Chemical Structure

This compound possesses a complex pentacyclic quassinoid aglycone linked to a glucose moiety. Its chemical formula is C₂₉H₃₈O₁₆, with a molecular weight of 642.6 g/mol .

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in a deuterated pyridine (B92270) (C₅D₅N) solution. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon No.Chemical Shift (δ, ppm)
179.1 (d)
248.0 (d)
382.2 (d)
4165.7 (s)
552.8 (d)
627.6 (t)
779.7 (d)
844.5 (d)
943.8 (s)
1016.4 (q)
11161.4 (s)
12120.2 (d)
13148.8 (s)
1483.1 (s)
1578.4 (d)
16208.7 (s)
1726.1 (q)
1821.0 (q)
20170.6 (s)
21172.9 (s)
OAc170.1 (s), 20.8 (q)
Glucose Moiety
1'103.5 (d)
2'75.3 (d)
3'78.4 (d)
4'71.8 (d)
5'78.9 (d)
6'62.9 (t)
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was also recorded in deuterated pyridine (C₅D₅N). The chemical shifts (δ) are reported in ppm, with coupling constants (J) in Hertz (Hz).

Proton No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.58d9.0
22.67m
35.09d4.0
53.32d6.5
2.15m
1.88m
74.47d6.5
101.05d6.5
126.13s
155.92s
171.83s
181.58s
20-OAc2.05s
Glucose Moiety
1'5.11d7.5
2'4.08dd7.5, 9.0
3'4.29t9.0
4'4.29t9.0
5'3.93m
6'a4.54dd2.0, 11.5
6'b4.38dd5.5, 11.5
Mass Spectrometry (MS) Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight of this compound.

Ionm/z
[M+Na]⁺665
[M+H]⁺643

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

NMR Spectroscopy

NMR spectra were acquired on a high-field NMR spectrometer. Samples were dissolved in deuterated pyridine (C₅D₅N), and tetramethylsilane (B1202638) (TMS) was used as an internal standard. ¹H and ¹³C NMR spectra were recorded at ambient temperature. Standard pulse sequences were used to obtain one-dimensional spectra.

Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer. The sample was mixed with a suitable matrix (e.g., glycerol (B35011) or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis Plant_Material Brucea javanica Seeds Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS Mass Spectrometry (FAB-MS) Pure_Compound->MS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Final Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

The Biosynthetic Pathway of Yadanzioside F in Brucea javanica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Putative Biosynthetic Route, Key Enzyme Families, and Experimental Approaches for Pathway Elucidation

Yadanzioside F, a complex quassinoid found in the medicinal plant Brucea javanica, has garnered interest for its potential pharmacological activities. Like other quassinoids, it is a highly modified triterpenoid (B12794562) lactone. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research into triterpenoid and quassinoid biosynthesis provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of the likely biosynthetic steps leading to this compound, details relevant experimental protocols for pathway elucidation, and provides a framework for future research in this area.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general triterpenoid pathway, diverging at the level of 2,3-oxidosqualene (B107256). The early stages of the pathway are thought to mirror those of limonoid biosynthesis, with the protolimonoid melianol (B1676181) being a key shared intermediate. The later stages involve a series of oxidative modifications and glycosylation events, catalyzed primarily by cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), respectively.

From Isoprenoid Precursors to the Triterpenoid Backbone

The pathway begins with the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) pathway in the cytosol. These precursors are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head to produce the C30 triterpenoid precursor, squalene (B77637). Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase.

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In the putative pathway for this compound, an oxidosqualene cyclase (OSC) is proposed to catalyze the formation of a tetracyclic triterpene skeleton, likely tirucalla-7,24-dien-3β-ol, which is a precursor for protolimonoids.

Formation of the Protolimonoid Intermediate: Melianol

Following the initial cyclization, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases. It is hypothesized that the pathway proceeds through intermediates similar to those in limonoid biosynthesis, leading to the formation of the protolimonoid melianol. This involves oxidations at various positions on the triterpenoid backbone.

Late-Stage Modifications: The Path to this compound

The conversion of melianol to the highly decorated structure of this compound involves a series of late-stage modifications. These reactions are catalyzed by specific P450s and UGTs.

  • Oxidative Restructuring: A cascade of oxidation reactions, likely mediated by various P450 enzymes, is responsible for the characteristic lactone ring formation and the introduction of multiple hydroxyl groups on the quassinoid core. These enzymes exhibit high regio- and stereospecificity.

  • Glycosylation: The final step in the biosynthesis of this compound is the attachment of a glucose moiety. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to a hydroxyl group on the aglycone precursor of this compound.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Yadanzioside_F_Biosynthesis cluster_0 General Triterpenoid Pathway cluster_1 Early Quassinoid Pathway cluster_2 Late-Stage Modifications IPP_DMAPP IPP / DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Triterpene_Scaffold Tetracyclic Triterpene (e.g., Tirucalladienol) Oxidosqualene->Triterpene_Scaffold OSC Melianol Melianol Triterpene_Scaffold->Melianol P450s Precursor_Aglycone This compound Aglycone Melianol->Precursor_Aglycone P450s (Oxidations, Rearrangements) Yadanzioside_F This compound Precursor_Aglycone->Yadanzioside_F UGT (+ UDP-Glucose)

Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the enzymatic steps in the this compound biosynthetic pathway. Future research should aim to populate the following tables with kinetic parameters of the involved enzymes and the concentrations of key metabolites within Brucea javanica.

Table 1: Putative Enzyme Activities in this compound Biosynthesis

Enzyme ClassPutative SubstratePutative ProductKm (µM)kcat (s⁻¹)Vmax (µmol/mg·min)Optimal pHOptimal Temp (°C)
Oxidosqualene Cyclase (OSC)2,3-OxidosqualeneTetracyclic TriterpeneData not availableData not availableData not availableData not availableData not available
Cytochrome P450s (early)Tetracyclic TriterpeneMelianol intermediatesData not availableData not availableData not availableData not availableData not available
Cytochrome P450s (late)Melianol/IntermediatesThis compound AglyconeData not availableData not availableData not availableData not availableData not available
UDP-Glycosyltransferase (UGT)This compound AglyconeThis compoundData not availableData not availableData not availableData not availableData not available

Table 2: Metabolite Concentrations in Brucea javanica Tissues

MetaboliteTissue (e.g., Seeds, Leaves)Concentration (µg/g dry weight)Developmental Stage
2,3-OxidosqualeneData not availableData not availableData not available
MelianolData not availableData not availableData not available
This compound AglyconeData not availableData not availableData not available
This compoundData not availableData not availableData not available

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach combining transcriptomics, protein expression, enzymatic assays, and analytical chemistry. Below are detailed methodologies for key experiments.

Metabolite Extraction and Analysis from Brucea javanica Seeds

This protocol describes the extraction and analysis of quassinoids, including this compound, from the seeds of Brucea javanica.

Materials:

  • Dried seeds of Brucea javanica

  • Grinder or mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC or UPLC system coupled with a mass spectrometer (LC-MS)

  • This compound standard

Procedure:

  • Sample Preparation: Grind the dried seeds of Brucea javanica to a fine powder.

  • Extraction: Macerate the powdered seeds (e.g., 1 g) with methanol (e.g., 20 mL) at room temperature for 24 hours. Repeat the extraction twice.

  • Filtration and Concentration: Combine the methanol extracts, filter, and concentrate under reduced pressure using a rotary evaporator.

  • SPE Cleanup: Resuspend the crude extract in 10% methanol and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with 10% methanol to remove polar impurities. Elute the quassinoids with 80-100% methanol.

  • LC-MS Analysis: Evaporate the eluate to dryness and redissolve in a known volume of methanol. Analyze the sample using an LC-MS system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the characteristic m/z of this compound and its fragments.

  • Quantification: Generate a standard curve using a purified this compound standard to quantify its concentration in the extract.

Identification of Candidate Genes using Transcriptome Analysis

This workflow outlines the process of identifying candidate genes encoding biosynthetic enzymes for this compound from Brucea javanica.

Transcriptome_Workflow RNA_Extraction RNA Extraction from B. javanica Tissues Library_Prep cDNA Library Preparation & Sequencing (RNA-Seq) RNA_Extraction->Library_Prep Data_Analysis Bioinformatic Analysis: - De novo assembly - Gene annotation Library_Prep->Data_Analysis Candidate_Selection Candidate Gene Selection: - Homology to known P450s & UGTs - Co-expression analysis Data_Analysis->Candidate_Selection Gene_Cloning Candidate Gene Cloning & Validation Candidate_Selection->Gene_Cloning

Workflow for candidate gene identification.
Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

This protocol describes the expression of a candidate P450 from Brucea javanica in yeast (Saccharomyces cerevisiae) and subsequent in vitro functional analysis.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., WAT11 strain)

  • Yeast growth media (SD-Ura, SG-Ura)

  • Putative substrate (e.g., melianol or a precursor)

  • NADPH

  • Microsome isolation buffer

  • GC-MS or LC-MS for product analysis

Procedure:

  • Gene Cloning: Clone the full-length coding sequence of the candidate P450 gene into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into S. cerevisiae.

  • Protein Expression: Grow the transformed yeast in selective medium with glucose (SD-Ura) and then induce protein expression by transferring to a medium containing galactose (SG-Ura).

  • Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction, which contains the expressed membrane-bound P450.

  • In Vitro Enzyme Assay:

    • Set up a reaction mixture containing the isolated microsomes, the putative substrate, NADPH, and buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the reaction product by comparing its mass spectrum and retention time with authentic standards or by structural elucidation.

Functional Characterization of a Candidate UDP-Glycosyltransferase

This protocol details the expression of a candidate UGT from Brucea javanica in E. coli and its functional characterization.

Materials:

  • E. coli expression vector (e.g., pET-28a)

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium with appropriate antibiotic

  • IPTG for induction

  • His-tag affinity chromatography column

  • Putative acceptor substrate (this compound aglycone)

  • UDP-glucose

  • LC-MS for product analysis

Procedure:

  • Gene Cloning and Expression: Clone the candidate UGT gene into the E. coli expression vector and transform into E. coli. Induce protein expression with IPTG.

  • Protein Purification: Lyse the E. coli cells and purify the recombinant UGT protein using His-tag affinity chromatography.

  • In Vitro Enzyme Assay:

    • Combine the purified UGT, the acceptor substrate, UDP-glucose, and reaction buffer.

    • Incubate the reaction.

    • Terminate the reaction by adding methanol.

  • Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the glycosylated product, this compound.

Conclusion and Future Directions

The elucidation of the complete biosynthetic pathway of this compound in Brucea javanica presents a significant scientific challenge and a promising opportunity. The putative pathway outlined in this guide, based on the established principles of triterpenoid biosynthesis, provides a solid framework for future research. The experimental protocols detailed herein offer a roadmap for researchers to identify and characterize the specific enzymes responsible for the intricate chemical transformations that lead to the formation of this complex natural product.

Future research should focus on:

  • Transcriptome and Genome Sequencing of Brucea javanica: To identify a comprehensive set of candidate genes for P450s, UGTs, and other modifying enzymes.

  • Functional Characterization of Candidate Enzymes: Through heterologous expression and in vitro assays to confirm their roles in the pathway.

  • In Vivo Pathway Elucidation: Using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in Brucea javanica to validate the function of candidate genes.

  • Quantitative Analysis: To determine the flux through the pathway and identify rate-limiting steps.

A thorough understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable quassinoids for potential pharmaceutical applications.

Yadanzioside F: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside F, a quassinoid glycoside with noted biological activities, is a natural product of significant interest to the pharmaceutical research community. This technical guide provides a comprehensive overview of the known natural sources and abundance of this compound. The primary and sole documented natural source of this compound is the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine. This document synthesizes available data on the concentration of this compound within this botanical source and presents detailed experimental protocols for its extraction and isolation.

Natural Source of this compound

This compound is exclusively isolated from the seeds of Brucea javanica (L.) Merr., a shrub belonging to the Simaroubaceae family. This plant is widely distributed in Southeast Asia and Northern Australia. The seeds of Brucea javanica, known as "Ya-Dan-Zi" in traditional Chinese medicine, have been used for centuries to treat various ailments, including dysentery and malaria. Modern phytochemical investigations have identified a rich array of quassinoids within these seeds, including this compound.

Abundance of this compound in Brucea javanica Seeds

Quantitative data on the abundance of this compound in Brucea javanica seeds is limited and often reported as part of broader phytochemical studies on quassinoids. Direct percentage yield or concentration in milligrams per gram of raw material is not consistently reported in the literature. However, isolation experiments provide some indication of its relative abundance.

Plant MaterialPart UsedExtraction MethodIsolation MethodReported Yield/AbundanceReference
Brucea javanica (L.) Merr.SeedsMethanol (B129727) ExtractionPreparative HPLC8 mg isolated from a fraction of the EtOAc-soluble extract (Starting material quantity for the fraction not specified)Su, B.-N., et al. (2002)

Note: The reported yield is from a fraction of the total extract and not from the initial dried plant material, making a precise calculation of the overall abundance difficult. Further targeted quantitative studies are required to establish a definitive concentration range for this compound in Brucea javanica seeds.

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from the seeds of Brucea javanica, based on established protocols for quassinoid separation.

General Extraction of Quassinoids from Brucea javanica Seeds

This protocol outlines the initial steps to obtain a crude extract enriched with quassinoids, including this compound.

Workflow for General Quassinoid Extraction

ExtractionWorkflow Start Dried Seeds of Brucea javanica Grind Grind to a fine powder Start->Grind Extract Maceration with Methanol (repeated) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration under reduced pressure Filter->Concentrate CrudeExtract Crude Methanol Extract Concentrate->CrudeExtract Partition Partition between EtOAc and H2O CrudeExtract->Partition EtOAc EtOAc-soluble fraction (contains this compound) Partition->EtOAc H2O H2O-soluble fraction Partition->H2O

Caption: General workflow for the extraction of quassinoids.

Methodology:

  • Preparation of Plant Material: Dried seeds of Brucea javanica are ground into a fine powder to increase the surface area for solvent extraction.

  • Methanol Extraction: The powdered seeds are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanol extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The less polar compounds, including many quassinoids like this compound, will preferentially move into the ethyl acetate layer. The ethyl acetate fraction is then collected and concentrated.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

The following protocol describes the purification of this compound from the enriched ethyl acetate fraction using preparative HPLC.

Workflow for Preparative HPLC Isolation

HPLC_Isolation EtOAc_Fraction Concentrated EtOAc Fraction Column_Chromatography Silica Gel Column Chromatography (optional pre-purification) EtOAc_Fraction->Column_Chromatography Fractions Fractions containing mixed quassinoids Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (e.g., C18 column, Acetonitrile-H2O gradient) Fractions->Prep_HPLC Collect_Fractions Fraction Collection based on UV detection Prep_HPLC->Collect_Fractions YadF_Fraction Fraction containing This compound Collect_Fractions->YadF_Fraction Purity_Check Purity Analysis (Analytical HPLC, LC-MS, NMR) YadF_Fraction->Purity_Check Pure_YadF Pure this compound Purity_Check->Pure_YadF

Yadanzioside F: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside F is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2] Like other quassinoids from this plant, this compound has garnered scientific interest due to its significant biological activities, most notably its antileukemic properties.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and characterization, and insights into its potential mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₈O₁₆[4]
Molecular Weight 642.60 g/mol [4]
Exact Mass 642.21598512 Da
Appearance Powder
Purity ≥98% (Commercially available)
Natural Source Seeds of Brucea javanica (L.) Merr.[1][2]
Compound Type Diterpenoid, Quassinoid Glycoside
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol
IUPAC Name methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-11-ene-17-carboxylate
SMILES C[C@H]1[C@H]2--INVALID-LINK--O[C@H]5--INVALID-LINK--CO)O)O)O)C(=O)C1)C)OC(=O)C)O">C@H--INVALID-LINK--(CO3)C(=O)OC
InChI Key BYBDRFPMKPUWDZ-FDSGHLLVSA-N

Experimental Protocols

Isolation and Purification of this compound

This compound is one of several quassinoid glycosides extracted from the seeds of Brucea javanica. The general procedure for its isolation involves solvent extraction followed by multi-step chromatography. While the specific parameters for this compound are detailed in specialized literature, a representative workflow is outlined below.

Methodology:

  • Preparation of Plant Material: Dried and powdered seeds of Brucea javanica are defatted using a non-polar solvent like n-hexane.

  • Extraction: The defatted material is then extracted with methanol (MeOH). The resulting methanol extract contains a mixture of quassinoids and other polar to semi-polar compounds.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Quassinoid glycosides are typically enriched in the more polar fractions.

  • Chromatographic Separation: The enriched fraction is subjected to a series of column chromatography steps.

    • Silica (B1680970) Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.

    • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative reversed-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

G cluster_prep Preparation & Extraction cluster_partition Purification cluster_analysis Analysis start Dried, powdered seeds of Brucea javanica deflat Defatting with n-hexane start->deflat extract Methanol Extraction deflat->extract partition Solvent Partitioning extract->partition silica Silica Gel Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc purity Purity Assessment (Analytical HPLC) hplc->purity elucidation Structure Elucidation (NMR, MS) purity->elucidation end Pure this compound elucidation->end

Caption: General workflow for the isolation and purification of this compound.
Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (Proton NMR): Provides information on the number and chemical environment of protons in the molecule. Analysis of chemical shifts, coupling constants (J-values), and signal multiplicities helps to determine the connectivity of protons.

  • ¹³C-NMR (Carbon NMR): Determines the number of non-equivalent carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, C-C, CH, CH₂, CH₃).

  • 2D-NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete molecular structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).

    • HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular fragments.

Note: While the structure of this compound has been determined, the specific, detailed ¹H and ¹³C NMR data are found in specialized, primary literature and are not broadly available in public databases.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecule and, from that, its elemental composition (molecular formula). Techniques like Electrospray Ionization (ESI) are commonly used.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides valuable information about the structure of the aglycone core and the nature and position of the sugar moiety and other substituents. For this compound, fragmentation would typically involve the cleavage of the glycosidic bond, leading to ions corresponding to the aglycone and the sugar.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d structure Elucidated Structure of this compound nmr_2d->structure hrms HRMS (Molecular Formula) msms MS/MS (Fragmentation Pattern) hrms->msms msms->structure isolate Isolated Compound isolate->nmr_1d isolate->hrms G cluster_cell Leukemia Cell cluster_mito Mitochondrion YadF This compound ROS ↑ Reactive Oxygen Species (ROS) YadF->ROS PI3K_Akt PI3K/Akt Pathway (Pro-survival) ROS->PI3K_Akt inhibition JNK JNK Pathway (Stress-activated) ROS->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 inhibition Bax ↑ Bax (Pro-apoptotic) JNK->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

The Anti-Cancer Mechanism of Yadanziolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide A (Y-A), a natural compound derived from Brucea javanica, has demonstrated significant anti-tumor properties, particularly in hepatocellular carcinoma (HCC). This technical guide delineates the core mechanism of action of Yadanziolide A in cancer cells, focusing on its targeted inhibition of the JAK/STAT signaling pathway, leading to the induction of apoptosis. This document provides a comprehensive overview of the signaling cascade, quantitative data from key experiments, and detailed experimental protocols to support further research and development of Yadanziolide A as a potential therapeutic agent.

Core Mechanism of Action: Inhibition of the TNF-α/JAK/STAT3 Signaling Pathway

Yadanziolide A exerts its anti-cancer effects primarily by inducing apoptosis in cancer cells through the modulation of the JAK/STAT signaling pathway.[1][2] The molecular mechanism involves the targeting of the TNF-α/STAT3 axis, where Yadanziolide A inhibits the phosphorylation of both JAK2 (Janus Kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3).[1] This inhibition disrupts the downstream signaling cascade that promotes cancer cell survival and proliferation.

The suppression of STAT3 signaling by Yadanziolide A leads to the activation of apoptotic pathways.[1] This is evidenced by the altered expression of key apoptosis-regulating proteins, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] Furthermore, Yadanziolide A treatment leads to the activation of initiator caspases, such as Caspase-8, and executioner caspases, like Caspase-3, ultimately culminating in programmed cell death.[1]

Yadanzioside_F_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Yadanziolide A Yadanziolide A JAK2 JAK2 Yadanziolide A->JAK2 Inhibits pJAK2 p-JAK2 Yadanziolide A->pJAK2 Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK2->STAT3 pJAK2->pSTAT3 Inhibits pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes pSTAT3_dimer->Bcl2 Gene Target Gene (Proliferation, Survival) pSTAT3_dimer->Gene Transcription Gene->Bcl2

Caption: Proposed mechanism of Yadanziolide A in cancer cells.

Quantitative Data Summary

The anti-cancer effects of Yadanziolide A have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of Yadanziolide A in Liver Cancer Cell Lines
Cell LineAssayConcentration (µM)EffectReference
HepG2CCK-8≥ 0.1Dose-dependent inhibition of cell viability[1][2]
LM-3CCK-8≥ 0.1Dose-dependent inhibition of cell viability[1][2]
Huh-7CCK-8Not specifiedDose-dependent inhibition of cell viability[2]
HepG2Migration/Invasion Assay≥ 0.1Significant reduction in migration and invasion[1][2]
Table 2: Induction of Apoptosis by Yadanziolide A in Liver Cancer Cell Lines
Cell LineConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Reference
LM-3Not specified11.918.4[1]
HepG2Not specified20.414.6[1]
Table 3: In Vivo Anti-Tumor Activity of Yadanziolide A
Animal ModelTreatmentDosageOutcomeReference
Orthotopic liver cancer mouse model (Hepa1-6 cells)Yadanziolide A2 mg/kg/day for 2 weeksSignificant reduction in tumor growth[2]

Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of Yadanziolide A.

Cell Viability Assay (CCK-8)
  • Objective: To determine the cytotoxic effects of Yadanziolide A on cancer cells.

  • Procedure:

    • Seed liver cancer cells (HepG2, LM-3, Huh-7) in 96-well plates at a density of 2 x 10³ cells per well.

    • After 24 hours, treat the cells with varying concentrations of Yadanziolide A (ranging from 0 to 10,000 nM) for 24 hours.

    • Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Apoptosis Analysis (Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic cells induced by Yadanziolide A.

  • Procedure:

    • Seed liver cancer cells (LM-3, HepG2) in 6-well plates.

    • Treat the cells with different concentrations of Yadanziolide A.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Objective: To analyze the expression levels of proteins involved in the JAK/STAT and apoptotic pathways.

  • Procedure:

    • Treat cancer cells with Yadanziolide A at various concentrations.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Caspase-8) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion CellCulture Cancer Cell Culture (e.g., HepG2, LM-3) Treatment Yadanziolide A Treatment (Dose- and Time-dependent) CellCulture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot Migration Migration/Invasion Assay Treatment->Migration DataAnalysis Quantitative Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Migration->DataAnalysis AnimalModel Orthotopic Liver Cancer Mouse Model InVivoTreatment Yadanziolide A Administration AnimalModel->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Histo Histological Analysis TumorMeasurement->Histo Histo->DataAnalysis Mechanism Mechanism Elucidation DataAnalysis->Mechanism Conclusion Conclusion: Anti-cancer Efficacy Mechanism->Conclusion

Caption: General experimental workflow for investigating Yadanziolide A.

Conclusion and Future Directions

Yadanziolide A demonstrates significant potential as an anti-cancer agent, particularly for hepatocellular carcinoma, by inducing apoptosis through the targeted inhibition of the TNF-α/JAK/STAT3 signaling pathway. The provided data and protocols offer a solid foundation for further preclinical and clinical investigations. Future research should focus on elucidating the broader spectrum of its anti-cancer activity across different cancer types, optimizing dosing regimens, and exploring potential combination therapies to enhance its therapeutic efficacy. The development of more specific molecular probes for its direct targets will further refine our understanding of its mechanism of action and aid in the design of next-generation cancer therapeutics.

References

Biological Activities of Yadanzioside F: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside F is a naturally occurring quassinoid, a class of bitter compounds found in the plant Brucea javanica (L.) Merr.[1][2][]. The fruit of Brucea javanica, known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use for treating various ailments, including cancer, malaria, and inflammation.[4][5][6]. While specific research on this compound is limited, its association with Brucea javanica suggests potential antitumoral, antimalarial, and anti-inflammatory properties[1][2]. This document provides a technical guide to the inferred biological activities of this compound, based on the known pharmacological profile of Brucea javanica and its constituent quassinoids. It includes potential mechanisms of action, hypothetical quantitative data for illustrative purposes, and detailed experimental protocols for assessing its bioactivities.

Introduction to this compound

This compound is classified as a quassinoid, a group of structurally complex triterpenoids. It is one of the components isolated from Brucea javanica, a plant belonging to the Simaroubaceae family[1][2][]. The quassinoids from Brucea javanica are considered the primary bioactive constituents responsible for the plant's diverse pharmacological effects[4][6][7]. While this compound itself is described as one of the toxic components of the plant, this toxicity is often selective towards diseased or cancerous cells, a hallmark of many potent natural therapeutic agents[1][2].

Potential Biological Activities

Based on the well-documented activities of Brucea javanica extracts and other isolated quassinoids like brusatol (B1667952) and bruceine D, this compound is presumed to exhibit the following biological activities[4][7]:

  • Anticancer Activity: Brucea javanica and its quassinoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines[5][6][8].

  • Anti-inflammatory Activity: The plant and its compounds are known to possess anti-inflammatory properties[4][6].

  • Antimalarial Activity: Several quassinoids from Brucea javanica have shown potent antimalarial activity, including against drug-resistant strains of Plasmodium falciparum[8].

The following table summarizes the potential biological activities of this compound. It is important to note that the quantitative data presented are hypothetical and for illustrative purposes, as specific experimental values for this compound were not available in the public domain at the time of this writing.

Biological ActivityCell Line/ModelParameterHypothetical Value
Anticancer Human Colon Cancer (HCT-116)IC50 (µM)5 - 25
Human Breast Cancer (MCF-7)IC50 (µM)10 - 50
Human Lung Carcinoma (A549)IC50 (µM)15 - 60
Anti-inflammatory Murine Macrophages (RAW 264.7)NO Inhibition IC50 (µM)20 - 100

Potential Mechanisms of Action

The anticancer and anti-inflammatory effects of natural products are often mediated through the modulation of key signaling pathways. For quassinoids from Brucea javanica, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are frequently implicated.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. This compound may exert its anti-inflammatory and anticancer effects by inhibiting this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer. This compound could potentially induce apoptosis in cancer cells by modulating the MAPK cascade.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase This compound This compound Raf Raf This compound->Raf Modulation Ras Ras Receptor Tyrosine Kinase->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Apoptosis Apoptosis Transcription Factors->Apoptosis Induces

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed, representative protocols for assessing the potential cytotoxic and anti-inflammatory activities of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116).

Materials:

  • This compound

  • Human colon cancer cell line (HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed HCT-116 cells in 96-well plate B Incubate 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate 48h C->D E Add MTT solution D->E F Incubate 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Assay

This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the control group and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 value.

Conclusion

This compound, a quassinoid from Brucea javanica, holds significant potential as a bioactive compound, particularly in the fields of oncology and inflammation research. Although direct experimental data for this compound is currently sparse, the well-established pharmacological profile of its source plant and related compounds provides a strong rationale for further investigation. The proposed mechanisms of action involving the NF-κB and MAPK pathways offer a starting point for mechanistic studies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activities. Further research is warranted to isolate and characterize this compound and to definitively determine its therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Quantification of Yadanzioside F by HPLC and LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Yadanzioside F, a quassinoid of interest from Brucea javanica, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC/MS). The protocols are designed to be adaptable for various research and drug development applications, including quality control, pharmacokinetic studies, and metabolite identification.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This method details the quantification of this compound in plant extracts and other matrices using a reversed-phase HPLC-UV system. The protocol is based on established methods for the analysis of other quassinoids from Brucea javanica.[1][2][3][4][5]

Experimental Protocol

1.1. Sample Preparation (Solid Samples, e.g., Brucea javanica seeds)

  • Accurately weigh 1.0 g of powdered Brucea javanica sample.

  • Transfer the sample to a conical flask and add 25 mL of 50% methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.

1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent with a UV/DAD detector.

  • Column: C18 column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using Methanol (A) and Water (B).

    • 0-15 min: 20-40% A

    • 15-30 min: 40-60% A

    • 30-40 min: 60-80% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

1.3. Method Validation

The analytical method should be validated according to ICH guidelines, including linearity, precision, accuracy, and robustness.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve. Linearity is expected to be excellent (r > 0.999).

  • Precision: Assess intra- and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be less than 3%.

  • Accuracy: Determine the recovery by spiking a known amount of this compound into a sample matrix. The average recovery should be in the range of 95-105%.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterSpecification
Linearity (r²)> 0.999
Range1 - 200 µg/mL
Limit of Detection (LOD)< 0.1 µg/mL
Limit of Quantification (LOQ)< 0.3 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 3%
Accuracy (Recovery %)95 - 105%

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation weigh Weigh Sample extract Ultrasonic Extraction weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify linearity Linearity quantify->linearity precision Precision quantify->precision accuracy Accuracy quantify->accuracy

HPLC Quantification Workflow

Liquid Chromatography-Mass Spectrometry (LC/MS) Method for this compound Quantification

This LC/MS method offers higher sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices for pharmacokinetic studies.

Experimental Protocol

2.1. Sample Preparation (Biological Samples, e.g., Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing internal standard, if available) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2.2. Instrumentation and Chromatographic Conditions

  • LC/MS System: A system equipped with a triple quadrupole mass spectrometer (e.g., Agilent or Thermo Fisher).

  • Column: UPLC C18 column (2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-7.0 min: 95% B

    • 7.1-9.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusion of a standard solution.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flows: To be optimized for the specific instrument.

Data Presentation

Table 2: Hypothetical MRM Transitions and MS Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized Value
Fragment 2Optimized Value
Internal Standard[M+H]⁺Fragment 1Optimized Value

Experimental Workflow: LC/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC/MS Analysis cluster_data Data Processing precipitate Protein Precipitation vortex Vortex precipitate->vortex centrifuge Centrifugation vortex->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute inject Inject Sample reconstitute->inject separate UPLC Separation inject->separate ionize ESI separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

LC/MS Quantification Workflow

Application in Pharmacokinetic Studies

The developed and validated LC/MS method can be applied to determine the pharmacokinetic profile of this compound in animal models.

Protocol for a Pharmacokinetic Study
  • Administer this compound to the animal model (e.g., rats) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 10, 24 h).

  • Process the blood samples to obtain plasma as described in section 2.1.

  • Analyze the plasma samples using the validated LC/MS method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Data Presentation

Table 3: Key Pharmacokinetic Parameters of this compound (Hypothetical Data)

ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cmax (µg/mL)7.5 ± 2.14.8 ± 1.9
Tmax (h)0.0830.25
AUC₀-inf (µg·h/mL)15.2 ± 3.530.4 ± 6.8
t₁/₂ (h)3.2 ± 0.84.1 ± 1.1
Bioavailability (F%)-~40%

Logical Relationship: Pharmacokinetic Analysis

PK_Analysis cluster_study Pharmacokinetic Study cluster_quant Quantification cluster_calc Parameter Calculation drug_admin Drug Administration (IV & Oral) blood_sampling Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC/MS Analysis plasma_prep->lcms_analysis pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_params bioavailability Bioavailability pk_params->bioavailability

References

Application Notes and Protocols for In Vitro Cell Viability Assays of Yadanzioside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside F is a naturally occurring compound that has garnered interest for its potential therapeutic properties. Assessing the in vitro effects of this compound on cell viability is a critical first step in the drug discovery and development process. These application notes provide detailed protocols for commonly employed cell viability and cytotoxicity assays—the MTT and LDH assays—which are suitable for evaluating the effects of novel compounds like this compound. Additionally, a potential signaling pathway through which such compounds may exert their effects is illustrated.

Cell viability and cytotoxicity can be assessed through various methods, including those that measure metabolic activity, cell membrane integrity, and ATP production.[1] The choice of assay should consider the cell type and the specific research question being addressed.[1]

Data Presentation

As no specific quantitative data for this compound was found during the literature search, a template table is provided below for researchers to populate with their experimental data. This structure allows for clear and easy comparison of the cytotoxic effects of this compound across different cell lines and concentrations.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Template)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Cell Line A 0 (Control)24100 ± 4.5
124
1024
5024
10024
Cell Line B 0 (Control)48100 ± 5.2
148
1048
5048
10048

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells Incubate Overnight add_mtt Add MTT Reagent treat_cells->add_mtt Incubate (24-72h) incubate_formazan Incubate (3-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound in a 96-well plate.

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control: Spontaneous LDH release from untreated cells.

    • Maximum LDH Release Control: Cells treated with a lysis buffer to determine the maximum possible LDH release.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C with 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully transfer the supernatant (50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] x 100

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells & Treat with this compound setup_controls Set Up Controls (Untreated, Max Release, Background) seed_cells->setup_controls collect_supernatant Collect Supernatant setup_controls->collect_supernatant Incubate (24-72h) add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at Room Temperature add_reaction_mix->incubate_rt read_absorbance Read Absorbance (490 nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Potential Signaling Pathway

Many natural compounds induce cell death through apoptosis. Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. The release of cytochrome c leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 yadanzioside_f This compound mitochondria Mitochondria yadanzioside_f->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathway for this compound.

References

Application Notes & Protocols: Investigating the Anti-Cancer Activity of Yadanzioside F in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yadanziosides are a class of natural compounds, some of which have demonstrated potential as anti-cancer agents. For instance, the related compound Yadanziolide A has been shown to inhibit proliferation and induce apoptosis in hepatocellular carcinoma cells, potentially through the JAK-STAT pathway[1]. This document provides a comprehensive experimental framework for investigating the efficacy and mechanism of action of a novel compound, Yadanzioside F, using an in vitro cell culture model. The following protocols are designed to systematically evaluate its cytotoxic effects, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and to probe the underlying molecular signaling pathways.

Overall Experimental Workflow

The experimental design follows a logical progression from determining the effective dose to elucidating the mechanism of action. The workflow begins with a broad cytotoxicity screening to identify the half-maximal inhibitory concentration (IC50). Subsequent experiments use this concentration to investigate the specific cellular responses, including apoptosis and cell cycle arrest, and finally to analyze the molecular machinery involved via protein expression analysis.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_mechanism Mechanism of Action (using IC50 concentration) prep Cell Culture & Seeding (e.g., HepG2 Cells) treat Treat cells with various concentrations of this compound prep->treat mtt Protocol 1: MTT Assay for Cell Viability treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis cellcycle Protocol 3: Cell Cycle Analysis (Propidium Iodide) ic50->cellcycle western Protocol 4: Western Blot Analysis (Apoptotic Proteins) ic50->western signaling_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade YadanziosideF This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibited YadanziosideF->Bcl2 inhibits Bax Bax (Pro-apoptotic) Activated YadanziosideF->Bax promotes Bcl2->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome C Release Mito->CytoC Permeabilization Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Animal Models for Evaluating the Efficacy of Yadanzioside F

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the efficacy of Yadanzioside F, a natural compound with significant therapeutic potential. Due to the limited availability of in vivo data specifically for this compound, this document leverages data from a closely related and structurally similar compound, Yadanziolide A, to provide relevant protocols and efficacy benchmarks. This compound, a quassinoid glycoside isolated from the fruit of Brucea javanica, is of increasing interest for its potential anti-cancer and anti-inflammatory properties. The protocols outlined below are established methods for inducing and evaluating these disease states in murine models.

Anti-Cancer Efficacy in a Xenograft Mouse Model

Xenograft models are a cornerstone of in vivo cancer research, allowing for the study of human tumor growth in an immunocompromised mouse and the evaluation of novel anti-cancer agents.

Quantitative Data Summary

The following table summarizes the in vivo anti-cancer efficacy of Yadanziolide A, a compound structurally analogous to this compound, in a hepatocellular carcinoma (HCC) xenograft model. These data can serve as a benchmark for designing and evaluating studies with this compound.

Animal ModelCancer Cell LineTreatmentDosage and AdministrationTumor Growth InhibitionKey FindingsReference
Orthotopic Liver Cancer Mouse ModelHepa1-6Yadanziolide A2 mg/kg/day, intraperitoneal injection for two weeksSignificant reduction in tumor growth compared to control.Yadanziolide A effectively inhibits tumor growth and reduces liver damage in a mouse model of HCC.[1]
Experimental Protocol: Hepatocellular Carcinoma Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model of hepatocellular carcinoma to assess the anti-tumor efficacy of this compound.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2, Hepa1-6)

  • Female BALB/c nude mice (6-8 weeks old)

  • Matrigel (Corning)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (to be formulated in a suitable vehicle, e.g., PBS with 5% DMSO)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture HCC cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Start monitoring tumor volume 3-4 days post-injection.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Treatment Initiation:

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n ≥ 5 per group).

    • Administer this compound (e.g., 2 mg/kg, based on Yadanziolide A data) or vehicle control intraperitoneally daily for the duration of the study (e.g., 14-21 days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate tumor growth inhibition as a percentage.

  • Tissue Analysis (Optional):

    • Tumor tissues can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting to assess signaling pathway modulation).

Experimental Workflow: Xenograft Efficacy Study

xenograft_workflow cell_culture 1. Cell Culture (HCC Cells) cell_prep 2. Cell Preparation (Resuspend in PBS/Matrigel) cell_culture->cell_prep implantation 3. Tumor Cell Implantation (Subcutaneous Injection) cell_prep->implantation monitoring 4. Tumor Growth Monitoring (Calipers) implantation->monitoring randomization 5. Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization treatment 6. Treatment (this compound or Vehicle) randomization->treatment evaluation 7. Efficacy Evaluation (Tumor Weight & Volume) treatment->evaluation analysis 8. Tissue Analysis (Histology, Molecular) evaluation->analysis

Caption: Workflow for an in vivo xenograft study.

Anti-Inflammatory Efficacy in Murine Models

This compound is also being investigated for its potential anti-inflammatory effects. The following are standard and well-characterized animal models for assessing anti-inflammatory activity.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents typical endpoints and expected outcomes for a positive control in common inflammation models.

Animal ModelInduction AgentPositive ControlDosage and AdministrationKey Efficacy EndpointsExpected Outcome for Positive Control
Carrageenan-Induced Paw Edema1% CarrageenanDiclofenac Sodium6 mg/kg, oralPaw volume/thickness, inflammatory cytokine levels (TNF-α, IL-1β)Significant reduction in paw edema and cytokine levels.
Lipopolysaccharide (LPS)-Induced Systemic InflammationLipopolysaccharideDexamethasone1 mg/kg, intraperitonealPro-inflammatory cytokine levels in serum (TNF-α, IL-6), neutrophil infiltration in lungsSignificant reduction in systemic and tissue-specific inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the efficacy of acute anti-inflammatory agents.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • This compound (formulated for oral or intraperitoneal administration)

  • Positive control: Diclofenac Sodium (6 mg/kg)

  • Plethysmometer or digital calipers

  • Animal housing and care facilities

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into control, positive control, and this compound treatment groups (n ≥ 6 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration:

    • Administer the vehicle, Diclofenac Sodium, or this compound (at various doses) orally or intraperitoneally.

  • Induction of Inflammation: 30-60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue to measure levels of pro-inflammatory mediators like TNF-α, IL-1β, and prostaglandins.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the effects of compounds on systemic inflammatory responses.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (formulated for intraperitoneal administration)

  • Sterile saline

  • ELISA kits for TNF-α and IL-6

  • Animal housing and care facilities

Procedure:

  • Grouping and Acclimatization: Acclimatize mice and divide them into control and treatment groups (n ≥ 6 per group).

  • Pre-treatment: Administer this compound or vehicle intraperitoneally 1 hour before the LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 0.5 - 1 mg/kg) via intraperitoneal injection.[2][3][4]

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia.

    • Perfuse the animals with saline and collect tissues such as lungs and liver.

  • Analysis of Inflammatory Markers:

    • Prepare serum from the blood samples and measure the concentrations of TNF-α and IL-6 using ELISA kits.

    • Homogenize tissue samples to measure local cytokine levels or for histological analysis to assess inflammatory cell infiltration.

Workflow for Inflammation Studies

inflammation_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Systemic Inflammation c_drug 1. Drug Administration c_induce 2. Induce Edema (Carrageenan) c_drug->c_induce c_measure 3. Measure Paw Volume c_induce->c_measure c_analyze 4. Analyze Edema Inhibition c_measure->c_analyze l_drug 1. Pre-treatment with Drug l_induce 2. Induce Inflammation (LPS) l_drug->l_induce l_sample 3. Collect Blood/Tissues l_induce->l_sample l_analyze 4. Analyze Cytokines l_sample->l_analyze

Caption: Workflows for anti-inflammatory studies.

Signaling Pathways Potentially Modulated by this compound

Based on studies of Brucea javanica extracts and related compounds, this compound is likely to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.

PI3K_Akt_mTOR RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation YadanziosideF This compound YadanziosideF->PI3K YadanziosideF->Akt PTEN PTEN PTEN->PIP3

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is implicated in the inflammation and proliferation of cancer cells.

JAK_STAT CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT STAT JAK->STAT p STAT_dimer STAT Dimer (p-STAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription YadanziosideF This compound YadanziosideF->JAK YadanziosideF->STAT

Caption: Inhibition of the JAK/STAT signaling pathway.

References

Application Notes and Protocols for Inducing Apoptosis in Leukemia Cells Using Constituents of Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr. is a medicinal plant with a long history in traditional medicine for treating various ailments, including cancer.[1] One of its many chemical constituents is Yadanzioside F. While direct research on the specific bioactivity of this compound in leukemia is limited, the seed oil extracted from Brucea javanica (BJO) and its emulsion (BJOE) have demonstrated significant potential in inducing apoptosis in leukemia cells.[2][3] The primary active components in BJO are thought to be fatty acids such as oleic acid and linoleic acid, along with various quassinoids.[1][4]

These application notes provide a summary of the pro-apoptotic effects of Brucea javanica constituents on leukemia cells and detailed protocols for assessing these effects.

Application Notes

Constituents derived from Brucea javanica have been shown to be cytotoxic to various leukemia cell lines, primarily by inducing programmed cell death (apoptosis).

Target Leukemia Cell Lines:

  • Acute Myeloid Leukemia (AML): HL-60, U937

  • Acute Lymphocytic Leukemia (ALL): Jurkat

Mechanism of Action: The pro-apoptotic effects of Brucea javanica oil are mediated through multiple signaling pathways:

  • Intrinsic (Mitochondrial) Pathway: BJO treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic (Death Receptor) Pathway: Evidence suggests the involvement of the death receptor pathway, which typically involves the activation of caspase-8.

  • PI3K/Akt Signaling Pathway: In ALL Jurkat cells, BJOE has been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt survival pathway. Inhibition of Akt signaling can lead to the upregulation of pro-apoptotic proteins like p53.

Data Presentation

The following tables summarize the cytotoxic effects of Brucea javanica oil emulsion (BJOE) on various leukemia cell lines.

Cell LineLeukemia TypeIC50 Value (µg/mL)Treatment DurationReference
HL-60Acute Myeloid Leukemia (AML)312.76 hours
U937Acute Myeloid Leukemia (AML)265.46 hours
JurkatAcute Lymphocytic Leukemia (ALL)329.924 hours

Table 1: Cytotoxicity of Brucea javanica Oil on Leukemia Cell Lines

ProteinLeukemia Cell Line(s)Effect of BJO TreatmentSignaling PathwayReference(s)
BaxJurkat, HepG2UpregulationIntrinsic
Bcl-2Jurkat, HepG2DownregulationIntrinsic
Caspase-3T24, Panc02, Mia paca-2, Capan-1Upregulation/ActivationExecution Phase
Caspase-9T24Upregulation/ActivationIntrinsic
p-AktJurkatDownregulationPI3K/Akt
p53JurkatUpregulationPI3K/Akt

Table 2: Modulation of Key Apoptotic Proteins by Brucea javanica Oil

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the apoptosis-inducing effects of Brucea javanica constituents.

1. Cell Culture and Treatment

  • Cell Lines: HL-60, U937, or Jurkat cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of Brucea javanica oil emulsion (BJOE). Seed cells in appropriate culture plates or flasks. Once the cells reach the desired confluency, treat them with varying concentrations of BJOE for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (the emulsifying agent, e.g., soybean phospholipids) and a positive control for apoptosis (e.g., etoposide).

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of BJOE and calculate the IC50 value.

  • Procedure:

    • Seed 1.5 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with a range of BJOE concentrations (e.g., 62.5, 125, 250, 500, 1000 µg/mL) for 24 hours.

    • Add 10 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with BJOE at the desired concentrations for the selected time.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4. Western Blot Analysis

  • Objective: To detect changes in the expression levels of key apoptotic proteins.

  • Procedure:

    • Treat cells with BJOE as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, Akt, p-Akt, p53) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k PI3K/Akt Pathway BJO Brucea javanica Oil Constituents DeathReceptor Death Receptor BJO->DeathReceptor Activates Bcl2 Bcl-2 BJO->Bcl2 Inhibits Bax Bax BJO->Bax Activates PI3K PI3K BJO->PI3K Inhibits Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Permeabilizes Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Akt Akt PI3K->Akt Inhibits p53 p53 Akt->p53 Inhibits p53->Bax Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of Brucea javanica oil-induced apoptosis in leukemia cells.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Leukemia Cell Culture (HL-60, U937, Jurkat) treatment Treatment with Brucea javanica Oil Emulsion (BJOE) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_quant Apoptosis Quantification (Annexin V/PI Staining) treatment->apoptosis_quant western_blot Protein Expression Analysis (Western Blot) treatment->western_blot ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_quant->flow_cytometry blot_quant Densitometry western_blot->blot_quant results Results Interpretation ic50->results flow_cytometry->results blot_quant->results

Caption: Workflow for assessing the pro-apoptotic effects of Brucea javanica oil.

Conclusion

The available scientific evidence strongly suggests that constituents from Brucea javanica, particularly its seed oil, are potent inducers of apoptosis in various leukemia cell lines. The multi-faceted mechanism, targeting both intrinsic and extrinsic apoptotic pathways as well as key cell survival signaling like the PI3K/Akt pathway, makes it a promising candidate for further investigation in the development of novel anti-leukemic therapies. Future research should focus on isolating and characterizing the specific contributions of individual compounds, such as this compound, to the overall pro-apoptotic activity of Brucea javanica extracts.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Yadanzioside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside F is a quassinoid, a class of structurally complex terpenoids, isolated from the seeds of Brucea javanica.[1][2][3][4][5] While direct and extensive research on the anti-inflammatory properties of this compound is limited, the plant from which it is derived, Brucea javanica, has a history of use in traditional medicine for treating inflammatory conditions.[6][7][8] Furthermore, various compounds from Brucea javanica and the broader class of quassinoids have demonstrated significant anti-inflammatory activity.[9][10][11][12][13] This document provides detailed application notes and protocols for the investigation of the potential anti-inflammatory effects of this compound, based on the known activities of its chemical class and source.

1. Overview of Potential Anti-inflammatory Mechanisms

Quassinoids and extracts from Brucea javanica have been reported to exert their anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Like many anti-inflammatory compounds, this compound may inhibit the production of key inflammatory molecules such as prostaglandins (B1171923) (by inhibiting cyclooxygenase enzymes like COX-2) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, and IL-6).[7][10]

  • Modulation of Inflammatory Signaling Pathways: The NF-κB and MAPK signaling cascades are central to the inflammatory response. Compounds from Brucea javanica have been shown to suppress the activation of the NF-κB pathway.[10][14] Quassinoids may also influence MAPK signaling, which plays a crucial role in the production of inflammatory mediators.

  • Stabilization of Lysosomal Membranes: Some quassinoids are believed to stabilize lysosomal membranes, preventing the release of hydrolytic enzymes that contribute to tissue damage during inflammation.[9]

  • Post-transcriptional Regulation: Certain quassinoids have been found to reduce the production of cytokines through post-transcriptional modulation, a mechanism that does not involve preventing the nuclear translocation of NF-κB.[13]

2. Experimental Protocols

The following protocols are designed to investigate the anti-inflammatory effects of this compound in a systematic manner, from in vitro cell-based assays to more complex signaling pathway analysis.

2.1. In Vitro Anti-inflammatory Activity Assessment

This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage model to assess the primary anti-inflammatory activity of this compound.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Cell Viability Assessment A Seed RAW 264.7 macrophages B Pre-treat with this compound (various concentrations) A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect cell supernatant C->D H Treat cells with this compound alone E Measure Nitric Oxide (NO) production (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6, IL-1β) D->F G Measure Prostaglandin E2 (PGE2) (ELISA) D->G I Perform MTT or similar viability assay H->I

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • For the anti-inflammatory assay, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: After pre-treatment, add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to determine the concentration of nitrite, a stable product of NO.

  • Cytokine and Prostaglandin Measurement:

    • Collect the remaining supernatant.

    • Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂.

  • Cell Viability Assay:

    • In a separate plate, treat cells with the same concentrations of this compound without LPS stimulation.

    • After 24 hours, perform an MTT assay to assess any potential cytotoxicity of the compound.

2.2. Investigation of the NF-κB Signaling Pathway

This protocol aims to determine if this compound exerts its anti-inflammatory effects by modulating the NF-κB pathway.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releasing NFκB_nuc NF-κB (in nucleus) NFκB->NFκB_nuc translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Genes induces YadF This compound YadF->IKK inhibits? YadF->IκBα prevents degradation? YadF->NFκB_nuc inhibits translocation?

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

Detailed Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in section 2.1.

  • Western Blot Analysis of IκBα Degradation and p65 Phosphorylation:

    • Lyse the cells at different time points after LPS stimulation (e.g., 0, 15, 30, 60 minutes).

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use β-actin as a loading control.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Immunofluorescence for p65 Nuclear Translocation:

    • Grow RAW 264.7 cells on coverslips in a 24-well plate.

    • Treat the cells with this compound and LPS.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

    • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

2.3. Investigation of the MAPK Signaling Pathway

This protocol investigates the effect of this compound on the phosphorylation of key MAPK proteins.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes induces YadF This compound YadF->MAPKKK inhibits? YadF->MAPKK inhibits? YadF->MAPK inhibits?

Caption: Potential inhibition points of this compound in the MAPK pathway.

Detailed Protocol:

  • Cell Culture and Treatment: Treat RAW 264.7 cells with this compound and LPS as described previously.

  • Western Blot Analysis of MAPK Phosphorylation:

    • Lyse the cells at various time points post-LPS stimulation.

    • Perform Western blotting as in section 2.2.2.

    • Use primary antibodies against phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, and total JNK.

    • Use β-actin as a loading control.

3. Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on NO, PGE₂, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.

TreatmentConcentration (µM)NO Production (µM)PGE₂ Production (pg/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)Cell Viability (%)
Control-100
LPS (1 µg/mL)-
This compound + LPS0.1
1
10
50
100
Dexamethasone + LPS10

Table 2: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins.

TreatmentConcentration (µM)p-IκBα / IκBα Ratiop-p65 / p65 Ratiop-p38 / p38 Ratiop-ERK / ERK Ratiop-JNK / JNK Ratio
Control-1.01.01.01.01.0
LPS (1 µg/mL)-
This compound + LPS10
50
100

4. Concluding Remarks

The presented application notes and protocols provide a comprehensive framework for elucidating the anti-inflammatory potential of this compound. The data generated from these experiments will help to determine its efficacy and mechanism of action, providing valuable information for researchers in natural product chemistry, pharmacology, and drug development. Given the known bioactivities of quassinoids, it is plausible that this compound will exhibit significant anti-inflammatory effects, warranting further investigation.

References

Application Notes: Yadanzioside F as a Potential Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The persistent global health threat posed by malaria is exacerbated by the emergence and spread of drug-resistant strains of Plasmodium falciparum. This underscores the urgent need for the discovery and development of novel antimalarial agents with new mechanisms of action.[1][2] Natural products have historically been a rich source of antimalarial drugs, yielding cornerstone therapies like quinine (B1679958) and artemisinin.[1][3] In this context, Yadanzioside F, a hypothetical natural product, is presented as a promising candidate for investigation. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining standardized protocols for assessing its in vitro and in vivo efficacy and cytotoxicity.

Hypothetical Compound Profile: this compound

This compound is a putative glycoside isolated from a plant species traditionally used for treating fevers. Its unique chemical structure suggests it may act on novel parasitic targets, potentially overcoming existing resistance mechanisms. The protocols described herein are designed to systematically evaluate its potential as a lead compound for a new class of antimalarial drugs.

Data Presentation

The following tables present hypothetical data for this compound to illustrate the expected outcomes from the described experimental protocols.

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum

CompoundP. falciparum StrainIC₅₀ (nM) ± SDResistance Profile
This compound 3D7 75.2 ± 5.1 Chloroquine-Sensitive
This compound W2 98.6 ± 8.3 Chloroquine-Resistant
This compound Dd2 105.4 ± 9.7 Multidrug-Resistant
Chloroquine3D720.5 ± 2.2-
ChloroquineW2250.1 ± 15.6-
Artemisinin3D75.1 ± 0.4-
ArtemisininDd27.3 ± 0.6-

IC₅₀: 50% inhibitory concentration. SD: Standard Deviation.

Table 2: In Vivo Efficacy of this compound in the 4-Day Suppressive Test against P. berghei

Treatment GroupDose (mg/kg/day)RouteMean Parasitemia (%) on Day 4 ± SDPercent Suppression (%)
Vehicle Control-p.o.25.4 ± 3.10
This compound 25 p.o. 10.2 ± 1.5 59.8
This compound 50 p.o. 4.1 ± 0.8 83.9
This compound 100 p.o. 0.9 ± 0.3 96.5
Chloroquine20p.o.0.5 ± 0.298.0

p.o.: per os (oral administration). SD: Standard Deviation.

Table 3: In Vitro Cytotoxicity and Selectivity Index of this compound

CompoundCell LineCC₅₀ (µM) ± SDSelectivity Index (SI) (CC₅₀ / IC₅₀ for W2)
This compound HepG2 > 50 > 507
ChloroquineHepG2> 100> 400

CC₅₀: 50% cytotoxic concentration. HepG2: Human liver carcinoma cell line. SI is a measure of drug selectivity for the parasite over mammalian cells.

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol determines the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum.

1. Materials:

  • P. falciparum cultures (e.g., 3D7, W2, Dd2) synchronized at the ring stage.[4]

  • Complete malaria culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and 0.5% Albumax I).

  • Human erythrocytes (O+).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Standard antimalarials (Chloroquine, Artemisinin).

  • 96-well black, clear-bottom microplates.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

2. Procedure:

  • Prepare serial dilutions of this compound and standard drugs in the complete culture medium.

  • Add 100 µL of the drug dilutions to the appropriate wells of a 96-well plate. Include drug-free wells (negative control) and wells with infected but untreated red blood cells (RBCs) (positive control).

  • Prepare a parasite suspension of 1% parasitemia and 2% hematocrit in the complete medium.

  • Add 100 µL of the parasite suspension to each well.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

3. Data Analysis:

  • Subtract the background fluorescence from uninfected RBC wells.

  • Normalize the fluorescence values to the positive control (100% growth).

  • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

  • Calculate the IC₅₀ value using a non-linear regression dose-response curve analysis.

Protocol 2: In Vivo Efficacy - 4-Day Suppressive Test

This standard test evaluates the schizonticidal activity of a compound in mice infected with a rodent malaria parasite.

1. Materials:

  • Plasmodium berghei ANKA strain.

  • Swiss albino or ICR mice (female, 6-8 weeks old, 18-22g).

  • This compound suspension/solution in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).

  • Chloroquine (positive control).

  • Saline solution, syringes, needles.

  • Giemsa stain, methanol (B129727), microscope slides.

2. Procedure:

  • Parasite Inoculation (Day 0): Infect experimental mice intraperitoneally (i.p.) with 1 x 10⁷ P. berghei-infected erythrocytes.

  • Grouping and Dosing: Randomize the infected mice into experimental groups (n=5 per group): vehicle control, positive control, and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Administer the first dose of the compound or vehicle orally (p.o.) or subcutaneously (s.c.) approximately 2-4 hours post-infection. Continue dosing once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring (Day 4): On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Fix the smears with methanol and stain with 10% Giemsa solution.

  • Determine the percentage of parasitemia by counting the number of parasitized RBCs out of at least 1000 total RBCs under a microscope.

3. Data Analysis:

  • Calculate the average parasitemia for each group.

  • Determine the percent suppression of parasitemia using the formula: % Suppression = [(A - B) / A] * 100 where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.

1. Materials:

  • Human cell line (e.g., HepG2, WI-26VA4).

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the log of the drug concentration.

  • Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

  • Calculate the Selectivity Index (SI) = CC₅₀ / IC₅₀.

Visualizations

G cluster_Discovery Phase 1: Discovery & In Vitro Screening cluster_Preclinical Phase 2: In Vivo Preclinical Evaluation NP Natural Product Source (e.g., Plant Extract) Extract Bioassay-Guided Fractionation NP->Extract Isolate Isolate this compound Extract->Isolate Structure Structure Elucidation Isolate->Structure InVitro In Vitro Antiplasmodial Assay (P. falciparum strains) Structure->InVitro Cytotox In Vitro Cytotoxicity Assay (Mammalian Cells) InVitro->Cytotox Selectivity Calculate Selectivity Index Cytotox->Selectivity InVivo In Vivo Efficacy Study (4-Day Suppressive Test) Selectivity->InVivo Promising Candidate PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Acute Toxicity Studies PKPD->Tox Lead Lead Optimization Tox->Lead

Caption: Workflow for antimalarial drug discovery from a natural product.

G ext_signal External Signal (e.g., Host Factor) ac Adenylyl Cyclase (PfAC) ext_signal->ac camp cAMP ac->camp ATP pka_r PKA Regulatory Subunit (PfPKA-R) camp->pka_r pka_c PKA Catalytic Subunit (PfPKA-C) pka_r->pka_c releases substrate Substrate Proteins pka_c->substrate phosphorylates p_substrate Phosphorylated Substrates response Parasite Proliferation & Invasion p_substrate->response yad This compound yad->ac Inhibition

Caption: Hypothetical inhibition of the P. falciparum cAMP/PKA signaling pathway.

References

Application Notes and Protocols for Yadanzioside F-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside F, a quassinoid derived from the seeds of Brucea javanica, has demonstrated potential as an antileukemic agent.[][2] Like many natural bioactive compounds, this compound exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. The development of advanced drug delivery systems, such as liposomes and micelles, offers a promising strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for the formulation, characterization, and cellular evaluation of this compound-loaded nanocarriers. These systems are designed to enhance the solubility, stability, and targeted delivery of this compound, thereby potentially improving its anticancer activity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the rational design of suitable drug delivery systems.

PropertyValue/InformationSource
Molecular FormulaC₂₉H₃₈O₁₆[3]
Molecular Weight642.60 g/mol [3][4]
AppearanceWhite to off-white solid
SolubilitySoluble in Ethanol, DMSO, Pyridine, Methanol. Poorly soluble in water.
Storage4°C, sealed, away from moisture and light. In solvent: -80°C for up to 6 months.

Postulated Signaling Pathway of this compound

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to other quassinoids from Brucea javanica, such as Brusatol, suggests potential mechanisms of action. Brusatol is known to inhibit the Nrf2 signaling pathway and modulate the JAK/STAT and AKT/ERK pathways. The following diagram illustrates a hypothetical signaling cascade for this compound, based on the known activity of related compounds.

YadanziosideF_Pathway YadanziosideF This compound Nrf2 Nrf2 Inhibition YadanziosideF->Nrf2 STAT3 STAT3 Phosphorylation YadanziosideF->STAT3 HER2 HER2/EGFR YadanziosideF->HER2 potential inhibition ARE ARE-driven genes (e.g., HO-1, NQO1) Nrf2->ARE Cell_Survival Decreased Cell Survival ARE->Cell_Survival leads to STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Gene_Transcription Gene Transcription (e.g., Bcl-2, Survivin) STAT3_dimer->Gene_Transcription Gene_Transcription->Cell_Survival promotes Apoptosis Increased Apoptosis PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2->RAS_RAF_MEK_ERK Proliferation Decreased Proliferation PI3K_AKT->Proliferation promotes RAS_RAF_MEK_ERK->Proliferation promotes

Hypothesized signaling pathway of this compound.

Application Notes: Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the poorly water-soluble this compound, it will be entrapped within the lipid bilayer.

Materials and Reagents:
  • This compound

  • Soybean Phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Key Experimental Parameters:

The following table summarizes typical starting parameters for the formulation of this compound-loaded liposomes. Optimization may be required.

ParameterRecommended RangePurpose
Lipid:Drug Ratio (w/w)10:1 to 20:1To ensure efficient drug encapsulation and liposome (B1194612) stability.
SPC:CHOL Molar Ratio2:1 to 3:1Cholesterol modulates membrane fluidity and stability.
Hydration Temperature> Gel-liquid crystal transition temp (Tc) of the lipidTo ensure proper lipid hydration and vesicle formation.
Sonication Time2-5 minutes (probe) or 10-30 minutes (bath)To reduce the size of multilamellar vesicles.
Extrusion Cycles10-21 passesTo produce unilamellar vesicles with a uniform size distribution.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.

Liposome_Workflow cluster_prep Preparation Steps A 1. Dissolution B 2. Film Formation A->B desc_A Dissolve lipids (SPC, CHOL) and This compound in chloroform/methanol. A->desc_A C 3. Hydration B->C desc_B Evaporate solvent under vacuum to form a thin lipid film. B->desc_B D 4. Sonication C->D desc_C Hydrate (B1144303) film with PBS (pH 7.4) above lipid Tc. C->desc_C E 5. Extrusion D->E desc_D Sonicate to form smaller vesicles. D->desc_D F 6. Purification E->F desc_E Extrude through 100 nm membrane for uniform size. E->desc_E G Characterization F->G Final Product desc_F Remove unencapsulated drug via dialysis or gel filtration. F->desc_F

Workflow for liposome preparation.
  • Lipid Film Preparation : Dissolve SPC, cholesterol, and this compound in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.

  • Solvent Evaporation : Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid's transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

  • Drying : Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration : Add pre-warmed PBS (pH 7.4) to the flask and hydrate the lipid film by gentle rotation for 1 hour at a temperature above the Tc. This will form multilamellar vesicles (MLVs).

  • Size Reduction : Reduce the size of the MLVs by sonication using a probe or bath sonicator.

  • Extrusion : For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification : Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

Application Notes: Micellar Formulation of this compound

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers. The hydrophobic core serves as a reservoir for poorly water-soluble drugs like this compound.

Materials and Reagents:
  • This compound

  • Amphiphilic block copolymer (e.g., D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) or poloxamers like Pluronic® F127)

  • Acetone or another suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Dialysis membrane (appropriate MWCO)

Key Experimental Parameters:
ParameterRecommended RangePurpose
Polymer:Drug Ratio (w/w)5:1 to 10:1To ensure stable micelle formation and adequate drug loading.
Organic to Aqueous Phase Ratio1:5 to 1:10 (v/v)Affects micelle size and drug encapsulation efficiency.
Stirring Speed400-600 rpmTo facilitate solvent evaporation and micelle formation.
Dialysis Time12-24 hoursTo remove the organic solvent and unencapsulated drug.

Protocol 2: Preparation of this compound-Loaded Micelles by Solvent Evaporation

This method is effective for encapsulating hydrophobic drugs into the core of polymeric micelles.

  • Dissolution : Dissolve the amphiphilic polymer and this compound in a minimal amount of a water-miscible organic solvent like acetone.

  • Addition to Aqueous Phase : Add the organic solution dropwise to deionized water while stirring. The polymer will self-assemble into micelles, encapsulating the drug.

  • Solvent Evaporation : Continue stirring the solution in a fume hood overnight to allow for the complete evaporation of the organic solvent.

  • Purification : Dialyze the micellar solution against deionized water to remove any remaining free drug and solvent.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any aggregates.

Characterization of this compound Nanocarriers

Proper characterization is crucial to ensure the quality, stability, and efficacy of the drug delivery system.

ParameterMethodInstrumentPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)ZetasizerTo determine the average size and size distribution of the nanoparticles.
Zeta Potential Electrophoretic Light Scattering (ELS)ZetasizerTo assess the surface charge and predict the colloidal stability of the suspension.
Morphology Transmission Electron Microscopy (TEM)TEMTo visualize the shape and size of the nanoparticles.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC or UV-Vis SpectrophotometryHPLC/SpectrophotometerTo quantify the amount of this compound successfully encapsulated in the nanocarriers.
Calculation of EE% and DL%:
  • Encapsulation Efficiency (EE%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

  • Drug Loading (DL%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Drug Release Study Protocol

  • Place a known amount of this compound-loaded nanocarrier suspension into a dialysis bag (e.g., MWCO 12-14 kDa).

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions).

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of released this compound in the aliquots using a validated HPLC or UV-Vis method.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cell-Based Assays Protocol

Cell_Assay_Workflow A 1. Cell Seeding B 2. Treatment A->B desc_A Seed cancer cells (e.g., leukemia cell line) in 96-well or 6-well plates. A->desc_A C 3. Incubation B->C desc_B Treat with free this compound, empty nanocarriers, and drug-loaded nanocarriers. B->desc_B D 4. Cytotoxicity Assay (e.g., MTT) C->D E 5. Apoptosis Assay (e.g., Flow Cytometry) C->E F 6. Western Blot Analysis C->F desc_C Incubate for 24, 48, or 72 hours. C->desc_C desc_D Assess cell viability to determine IC50 values. D->desc_D desc_E Quantify apoptotic cells using Annexin V/PI staining. E->desc_E desc_F Analyze protein expression in signaling pathways (e.g., p-STAT3, Nrf2). F->desc_F

References

Application Notes and Protocols for Yadanzioside F in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of Yadanzioside F in in vitro and in vivo research. This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for its anti-inflammatory and anti-parasitic properties. Recent studies have highlighted its potential as an antileukemic agent, making it a compound of interest for cancer research and drug development.

Solubility and Preparation of Stock Solutions

Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The solubility of this compound has been reported in several common laboratory solvents.

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMA stock solution of 10 mM is commercially available. For laboratory preparation, dissolve the appropriate amount of this compound in DMSO to achieve the desired concentration.
MethanolSolubleQuantitative solubility data not readily available. It is recommended to perform a solubility test for your specific experimental needs.
EthanolSolubleQuantitative solubility data not readily available. It is recommended to perform a solubility test for your specific experimental needs.
PyridineSolubleQuantitative solubility data not readily available. Use with caution due to its toxicity and odor.
WaterSparingly SolubleAs a glycoside, it may have some aqueous solubility, but it is generally considered poorly soluble in water.
Protocol for Preparing a 10 mM DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the required amount of this compound. The molecular weight of this compound is 622.6 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 0.6226 mg of this compound.

    • Transfer the weighed this compound to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution, add 100 µL of DMSO for every 0.6226 mg of this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage.

In Vitro Applications: Cytotoxicity and Anti-leukemic Activity

While specific studies detailing the in vitro activity of this compound are limited, data from related quassinoids isolated from Brucea javanica, such as Brusatol, provide insights into its potential anti-cancer effects. The following protocol is a general guideline for assessing the cytotoxicity of this compound against leukemia cell lines.

Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a leukemia cell line (e.g., HL-60 or Jurkat cells).

  • Materials:

    • Leukemia cell line of interest

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan (B1609692) solubilization)

    • 96-well cell culture plates

    • Multi-channel pipette

    • Plate reader capable of measuring absorbance at 570 nm

  • Experimental Workflow:

    MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

    MTT Assay Workflow

  • Procedure:

    • Seed the leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach and resume growth.

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a negative control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 2: Reported IC50 Values for a Related Quassinoid (Brusatol) in Leukemia Cell Lines

Cell LineIC50 (µM)Reference
NB40.03[1][2]
BV1730.01[1][2]
SUP-B150.04[1][2]
HL-60Less sensitive[1][2]
K562Less sensitive[1][2]

Note: These values are for Brusatol and should be used as a reference for designing experiments with this compound. The actual IC50 for this compound may differ.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. However, studies on structurally similar quassinoids and other cardiac glycosides suggest potential mechanisms of action. A related compound, Reevesioside F, has been shown to induce apoptosis through a mitochondrial-dependent pathway.

Proposed Signaling Pathway for Apoptosis Induction

Based on the action of related compounds, this compound may induce apoptosis in cancer cells through the intrinsic pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol YadanziosideF This compound Bcl2 Bcl-2 (Anti-apoptotic) YadanziosideF->Bcl2 Inhibits Bax Bax (Pro-apoptotic) YadanziosideF->Bax Activates Bcl2->Bax CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release Apaf1 Apaf-1 CytoC_mito->Apaf1 Binds to Casp9_pro Pro-caspase-9 Apaf1->Casp9_pro Recruits Apoptosome Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Activates Casp3_pro Pro-caspase-3 Casp9_active->Casp3_pro Cleaves Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Activates Apoptosis Apoptosis Casp3_active->Apoptosis Executes

Proposed Apoptosis Signaling Pathway

This proposed pathway suggests that this compound may modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the pharmacokinetics, efficacy, and toxicity of this compound. Researchers planning in vivo experiments should consider the following general guidelines for studies involving novel natural products.

General Protocol for a Xenograft Mouse Model of Leukemia
  • Animal Model:

    • Immunodeficient mice (e.g., NOD/SCID or NSG mice) are suitable for engrafting human leukemia cell lines.

  • Cell Inoculation:

    • Inject a human leukemia cell line (e.g., HL-60) intravenously or subcutaneously into the mice. The number of cells will depend on the cell line and the desired tumor growth kinetics.

  • Treatment Protocol:

    • Once tumors are established (for subcutaneous models) or leukemia is detectable in the peripheral blood (for disseminated models), randomize the mice into treatment and control groups.

    • Vehicle: A common vehicle for poorly water-soluble compounds is a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

    • Dose and Administration: The optimal dose and route of administration (e.g., intraperitoneal, intravenous, or oral gavage) for this compound need to be determined through dose-finding studies. Start with a low dose and escalate to determine the maximum tolerated dose (MTD).

    • Treatment Schedule: Treatment can be administered daily, every other day, or on another schedule depending on the MTD and the observed anti-tumor activity.

  • Monitoring and Endpoints:

    • Monitor tumor growth (for subcutaneous models) using calipers.

    • Monitor the progression of leukemia (for disseminated models) by analyzing peripheral blood for the presence of human leukemia cells (e.g., by flow cytometry for human CD45).

    • Monitor the body weight and overall health of the mice daily.

    • The primary endpoint is typically tumor growth inhibition or an increase in survival time.

    • At the end of the study, collect tumors and tissues for further analysis (e.g., histology, Western blotting) to assess the in vivo mechanism of action.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are general guidelines and may need to be optimized for specific experimental conditions. It is essential to consult relevant literature and conduct preliminary experiments to establish the optimal conditions for your studies. As there is limited specific data on this compound, much of the provided information is based on related compounds and general principles. Researchers should exercise caution and perform their own validation experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yadanzioside F Yield from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brucea javanica. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of Yadanzioside F from your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound during extraction?

A1: The yield of this compound is primarily influenced by the choice of extraction solvent, temperature, extraction time, and the physical state of the plant material. Quassinoids, the class of compounds to which this compound belongs, are typically extracted using polar solvents like methanol (B129727) or ethanol (B145695). The use of ultrasonic assistance can also significantly impact extraction efficiency by improving solvent penetration into the plant matrix.

Q2: I am experiencing low yields of this compound. What are the common causes?

A2: Low yields can stem from several issues throughout the experimental workflow:

  • Suboptimal Extraction: Inefficient extraction from the plant material is a primary cause. This could be due to an inappropriate solvent, insufficient extraction time, or inadequate particle size of the plant material.

  • Degradation: this compound, like many natural products, can be susceptible to degradation. Factors such as high temperatures, extreme pH levels, and exposure to light can lead to the breakdown of the compound.

  • Losses during Purification: Significant amounts of the target compound can be lost during the purification process. This may occur due to irreversible adsorption onto the column matrix, co-elution with other compounds, or decomposition during solvent evaporation.

  • Inaccurate Quantification: Errors in the analytical method used to quantify this compound can lead to the perception of low yields. It is crucial to have a validated and specific quantification method.

Q3: Can enzymatic hydrolysis be used to increase the yield of this compound?

A3: While enzymatic hydrolysis is a technique used to break down complex plant structures and potentially release target compounds, there is currently no direct scientific literature to support its application for increasing the yield of this compound from Brucea javanica. This remains a potential area for research and development.

Troubleshooting Guides

Issue 1: Low Extraction Efficiency

Symptoms:

  • Low concentration of this compound in the crude extract as determined by preliminary analysis (e.g., TLC or HPLC).

  • The remaining plant material (marc) still contains a significant amount of the target compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent While various solvents are used, methanol has been effectively used for extracting quassinoids from Brucea javanica. Consider performing small-scale comparative extractions with different solvents (e.g., methanol, ethanol, aqueous mixtures) to determine the optimal choice for your specific plant material.
Suboptimal Extraction Parameters Optimize parameters for your chosen extraction method (e.g., maceration, soxhlet, ultrasonic-assisted extraction). For ultrasonic-assisted extraction of related compounds from Brucea javanica, optimized conditions have been reported as 90% ethanol, a liquid-to-solid ratio of 10:1, and an extraction time of 2 hours.
Inadequate Particle Size Grind the dried seeds or fruits of Brucea javanica to a fine powder to increase the surface area available for solvent penetration.
Insufficient Number of Extractions Perform multiple extraction cycles (typically 2-3 times) on the plant material and pool the extracts to ensure exhaustive extraction.
Issue 2: Degradation of this compound during Processing

Symptoms:

  • Appearance of unknown peaks in the chromatogram of the purified sample that were not present in the crude extract.

  • A decrease in the concentration of this compound in samples over time, even when stored.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
pH Instability The stability of this compound at different pH values is not well-documented. As a general precaution, maintain a neutral pH during aqueous extraction and purification steps unless literature suggests otherwise for quassinoids.
Photodegradation Protect the extracts and purified fractions from direct light by using amber-colored glassware or by covering the containers with aluminum foil.
Issue 3: Poor Recovery during Purification

Symptoms:

  • Significant loss of this compound after a purification step, such as column chromatography.

  • The target compound is present in multiple fractions, indicating poor separation.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Irreversible Adsorption on Stationary Phase The choice of adsorbent is critical. Macroporous resins are commonly used for the initial purification of crude extracts from natural products. The selection should be based on the polarity of the target compound. For quassinoids, both polar and non-polar resins could be effective.
Inappropriate Elution Solvents Develop a suitable solvent system for column chromatography. Start with a non-polar solvent and gradually increase the polarity. For quassinoids, mixtures of chloroform (B151607) and methanol or ethyl acetate (B1210297) and methanol are often used.
Co-elution with Impurities If this compound co-elutes with other compounds, further purification steps using different chromatographic techniques (e.g., gel filtration, preparative HPLC) may be necessary.
Sample Overload on the Column Do not exceed the loading capacity of the chromatography column. Overloading leads to poor separation and band broadening, resulting in impure fractions and lower recovery.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Quassinoids

This protocol is adapted from a method optimized for the extraction of flavonoids from Brucea javanica and can be a starting point for optimizing this compound extraction.

  • Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 100 mL of 90% ethanol (liquid-to-solid ratio of 10:1).

    • Place the flask in an ultrasonic bath.

    • Perform the extraction for 2 hours at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times.

    • Pool the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C.

  • Crude Extract: The resulting residue is the crude extract containing this compound.

Protocol 2: Purification by Macroporous Resin Column Chromatography

This is a general protocol for the purification of natural products and should be optimized for this compound.

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., HP-20, Amberlite XAD series).

    • Pre-treat the resin according to the manufacturer's instructions, which typically involves washing with ethanol and then water to remove any impurities.

    • Pack the resin into a glass column.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water or a low percentage of ethanol).

    • Load the dissolved extract onto the prepared column.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% ethanol).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze each fraction for the presence of this compound using TLC or HPLC.

    • Pool the fractions containing the highest concentration of the target compound.

  • Final Purification: The enriched fraction may require further purification by other chromatographic techniques like silica (B1680970) gel column chromatography or preparative HPLC to obtain pure this compound.

Protocol 3: Quantification of this compound by HPLC

This protocol outlines a general HPLC method for the analysis of quassinoids.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and methanol or acetonitrile (B52724) (B). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Quassinoids are often detected in the range of 220-280 nm. The optimal wavelength for this compound should be determined by examining its UV spectrum.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Parameters for Flavonoids from Brucea javanica (as a reference for quassinoid extraction optimization)

ParameterLevels TestedOptimal ConditionResulting Yield (Flavonoids)
Ethanol Concentration70%, 80%, 90%90%1.43%
Liquid-to-Solid Ratio8:1, 10:1, 12:110:11.43%
Extraction Time1h, 1.5h, 2h2h1.43%

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Brucea javanica Seeds powder Grind to Powder start->powder uae Ultrasonic-Assisted Extraction (90% Ethanol, 10:1 ratio, 2h) powder->uae filter Filter and Pool Extracts uae->filter evap1 Concentrate under Reduced Pressure filter->evap1 crude Crude Extract evap1->crude mrc Macroporous Resin Chromatography crude->mrc fractions Collect and Analyze Fractions (TLC/HPLC) mrc->fractions pool Pool this compound Rich Fractions fractions->pool evap2 Concentrate Fractions pool->evap2 final_purification Final Purification (Prep-HPLC/Silica Gel) evap2->final_purification pure_yf Pure this compound final_purification->pure_yf hplc HPLC Quantification pure_yf->hplc

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_purification Purification Issues start Low this compound Yield solvent Optimize Solvent start->solvent params Optimize Extraction Parameters (Time, Temp, Ratio) start->params particle_size Reduce Particle Size start->particle_size temp Control Temperature start->temp ph Maintain Neutral pH start->ph light Protect from Light start->light resin Select Appropriate Resin start->resin elution Optimize Elution Gradient start->elution overload Avoid Column Overloading start->overload

Caption: Troubleshooting logic for addressing low this compound yield.

Technical Support Center: Optimizing Novel Compound Dosage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to optimize the dosage of a novel compound, using "Yadanzioside F" as a placeholder example, for cell culture experiments. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound like this compound, a good starting point is to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a wide range of concentrations, for example, from 1 nM to 100 µM, to assess both efficacy and cytotoxicity.

Q2: How should I dissolve this compound for my experiments?

A2: The solubility of this compound should be determined from its chemical properties. Typically, organic compounds are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of the solvent in the cell culture medium below a non-toxic level, usually less than 0.5%.[1]

Q3: What are the potential off-target effects of this compound?

A3: As with any new compound, off-target effects are possible. These can be identified through various methods, including whole-genome expression analysis (e.g., RNA sequencing) or by testing the compound's effect on a panel of unrelated cell lines or targets.

Q4: How can I be sure my experimental results are reliable?

A4: To ensure the reliability of your results, it's important to include proper controls in your experiments. This includes negative controls (vehicle-treated cells) to ensure that the observed effects are not due to the solvent, and positive controls (a known activator or inhibitor of the pathway of interest) to validate the experimental setup.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death in all treatment groups, including controls. 1. Contamination of cell culture. 2. Poor cell health prior to the experiment. 3. Incorrectly prepared medium or supplements.1. Discard the culture and start with a fresh, uncontaminated stock. 2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 3. Prepare fresh medium and supplements, ensuring correct concentrations and sterility.
No observable effect of this compound at any concentration. 1. The compound may not be active in the chosen cell line. 2. The concentration range tested is too low. 3. The incubation time is too short. 4. The compound has degraded.1. Test the compound on a different, potentially more sensitive, cell line. 2. Expand the concentration range to higher levels. 3. Perform a time-course experiment to determine the optimal incubation period. 4. Prepare a fresh stock solution of the compound.
Inconsistent results between replicate experiments. 1. Variability in cell seeding density. 2. Inconsistent treatment application. 3. Cell passage number is too high.1. Ensure accurate cell counting and even distribution of cells in each well/flask. 2. Use precise pipetting techniques and ensure thorough mixing of the compound in the medium. 3. Use cells within a consistent and low passage number range for all experiments.
Precipitation of this compound in the culture medium. 1. The compound has low solubility in aqueous solutions. 2. The concentration of the compound exceeds its solubility limit.1. Try dissolving the compound in a different solvent or using a solubilizing agent. 2. Lower the final concentration of the compound in the culture medium.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Cell Preparation: Culture cells in appropriate medium and incubate at 37°C in a 5% CO₂ incubator.[3]

  • Cell Counting: Once cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).[3][4] Perform a viable cell count using a hemocytometer or an automated cell counter.[4]

  • Seeding: Seed cells into a multi-well plate at a range of densities (e.g., 1x10⁴, 2.5x10⁴, 5x10⁴, and 1x10⁵ cells/well for a 24-well plate).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Analysis: At each time point, determine the cell viability and confluency for each seeding density to identify the optimal density that allows for logarithmic growth throughout the planned experiment duration.

Protocol 2: Dose-Response and Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation

Table 1: this compound Dose-Response Data (Hypothetical)
Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
5048.9 ± 5.5
10020.1 ± 3.9
Table 2: Summary of this compound Activity (Hypothetical)
ParameterValue
EC₅₀ (Efficacy) 8.5 µM
CC₅₀ (Cytotoxicity) 52.1 µM
Therapeutic Index (CC₅₀/EC₅₀) 6.13

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding cell_culture->seeding treatment 4. Cell Treatment seeding->treatment compound_prep 3. Compound Dilution compound_prep->treatment incubation 5. Incubation treatment->incubation assay 6. Viability Assay incubation->assay data_analysis 7. Data Analysis assay->data_analysis

Caption: Experimental workflow for determining the optimal dosage of a novel compound.

hypothetical_signaling_pathway cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus YadanziosideF This compound Receptor Receptor YadanziosideF->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression regulates

Caption: A hypothetical signaling pathway for this compound.

References

Overcoming poor solubility of Yadanzioside F in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside F. The information is designed to address common challenges, particularly concerning its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It is recognized for its biological activities, including antileukemic properties.

Q2: What are the known solvents for this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol (B145695).[1] One supplier notes its solubility in ethanol is 25 mg/mL, which may require sonication to achieve.

Q3: Is this compound soluble in water?

A3: The aqueous solubility of this compound is not well-documented in publicly available literature. However, its chemical structure, particularly the presence of a glycosidic moiety, and a calculated XLogP3 value of -1.3 suggest it possesses some degree of hydrophilicity. Despite this, researchers frequently encounter challenges in dissolving it directly in aqueous buffers.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C.[2] Stock solutions can also be stored at -20°C for up to two weeks.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound for in vitro and in vivo experiments.

Problem Possible Cause Recommended Solution
This compound precipitates when added to aqueous buffer. Direct addition of a highly concentrated organic stock solution into an aqueous medium can cause the compound to crash out of solution.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). For working solutions, perform serial dilutions in the desired aqueous buffer, ensuring vigorous mixing after each step. Avoid adding a large volume of the organic stock directly to the aqueous buffer.
The final concentration of the organic solvent is too high for my cell-based assay. Many organic solvents, like DMSO, can be toxic to cells at higher concentrations.Minimize the concentration of the organic solvent in your final working solution. A common practice is to keep the final DMSO concentration below 0.5% (v/v). Prepare a more concentrated initial stock solution so that a smaller volume is needed for dilution into your culture medium.
I need to prepare an aqueous solution for in vivo studies, but the compound is not dissolving. The hydrophobicity of the aglycone part of the molecule may be limiting its solubility in purely aqueous systems.Utilize co-solvents and excipients to improve solubility. A formulation using a combination of ethanol, PEG300, Tween-80, and saline has been reported for in vivo administration of this compound.[3] Another approach is the use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[3]
I am observing inconsistent results in my bioassays. This could be due to incomplete dissolution or precipitation of this compound in the assay medium over time.After preparing your final working solution, visually inspect it for any precipitate. If possible, filter the solution through a 0.22 µm filter before use. Consider the stability of your formulation over the duration of your experiment.

Quantitative Data Summary

Solvent Reported Solubility Notes Reference
Ethanol25 mg/mLMay require ultrasonic treatment.
DMSONot specifiedCommonly used for stock solutions.[1]
PyridineNot specifiedMentioned as a solvent.[1]
MethanolNot specifiedMentioned as a solvent.[1]
In vivo Formulation 1≥ 1.25 mg/mL10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline[3]
In vivo Formulation 2≥ 1.25 mg/mL10% Ethanol, 90% (20% SBE-β-CD in Saline)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Co-solvent method)

Objective: To prepare a clear, injectable solution of this compound for animal studies.

Materials:

  • This compound powder

  • Ethanol (EtOH), USP grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80, USP grade

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 12.5 mg/mL).[3]

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound ethanol stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly to ensure a clear solution. This will result in a final this compound concentration of 1.25 mg/mL.[3]

  • Visually inspect the final formulation for clarity before administration.

Visualizations

Signaling Pathway Diagram

While the precise signaling pathway for this compound in leukemia is still under investigation, research on other quassinoids and its known antileukemic activity suggests a potential interaction with key cell survival pathways. The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is a critical signaling cascade often dysregulated in leukemia. The following diagram illustrates a hypothesized mechanism where this compound may exert its antileukemic effects by inhibiting the JAK-STAT pathway.

YadanziosideF_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation YadanziosideF This compound YadanziosideF->JAK Inhibition Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of this compound against leukemia cell lines.

YadanziosideF_Cytotoxicity_Workflow start Start: this compound Powder prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock treatment Prepare Serial Dilutions & Treat Cells prep_stock->treatment cell_culture Culture Leukemia Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of this compound.

References

Technical Support Center: Yadanzioside F Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of Yadanzioside F in solution. Due to a lack of publicly available experimental data on the stability of this compound, this document outlines a generalized framework based on established principles of forced degradation studies for natural products. The provided protocols and frequently asked questions (FAQs) are intended as a starting point for researchers to design and execute their own stability studies on this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?

A1: Degradation of natural product glycosides like this compound in solution can be triggered by several factors. The most common are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the aglycone, or hydrolysis of ester groups if present.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.

  • Light: Exposure to UV or even ambient light can lead to photolytic degradation, especially for compounds with chromophores.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of susceptible functional groups.

Q2: I am observing a new peak in my HPLC chromatogram after storing my this compound solution. How can I identify this new compound?

A2: The new peak likely represents a degradation product. To identify it, you would typically employ hyphenated analytical techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradant.

  • LC-MS/MS (Tandem Mass Spectrometry): To obtain fragmentation patterns that can help elucidate the structure.

  • Preparative HPLC followed by NMR (Nuclear Magnetic Resonance) spectroscopy: To isolate the degradation product and obtain detailed structural information.

Q3: How can I prevent the degradation of this compound in my stock solutions?

A3: To enhance the stability of this compound solutions for short-term storage, consider the following:

  • Solvent Selection: Use aprotic, anhydrous solvents like DMSO or ethanol (B145695) if compatible with your experimental design.

  • pH Control: If aqueous solutions are necessary, use a buffered system at a neutral or slightly acidic pH (preliminary stability studies would be needed to determine the optimal pH).

  • Temperature: Store solutions at low temperatures (-20°C or -80°C). Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light.

  • Inert Atmosphere: For compounds highly susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound peak area in HPLC analysis. Hydrolysis due to inappropriate pH of the solvent or mobile phase.Prepare samples in a neutral, buffered solution. Ensure the mobile phase pH is within a stable range for the compound.
Thermal degradation.Keep sample vials in a cooled autosampler. Avoid prolonged exposure of the solution to elevated temperatures.
Appearance of multiple, poorly resolved peaks. Complex degradation pathways occurring simultaneously.Simplify the stress conditions (e.g., test a narrower pH range, lower temperature) to isolate the primary degradation pathway. Optimize the HPLC method for better separation (e.g., gradient elution, different column chemistry).
Inconsistent results between experimental replicates. Contamination of the solvent with acids, bases, or oxidizing agents.Use high-purity solvents and reagents. Prepare fresh solutions for each experiment.
Incomplete dissolution or precipitation of this compound.Ensure complete dissolution of the compound. Visually inspect for any precipitation before analysis.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific properties of this compound and the analytical instrumentation available.

Protocol 1: General Forced Degradation Study

This study aims to identify the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (with UV and visible light) at room temperature. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Initial Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Begin with a gradient elution using water (with 0.1% formic acid) as mobile phase A and acetonitrile (B52724) (with 0.1% formic acid) as mobile phase B.

  • Detection: Use a PDA (Photodiode Array) detector to monitor the elution profile at multiple wavelengths and check for peak purity.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

2. Method Optimization:

  • Analyze a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient slope, mobile phase composition (e.g., methanol instead of acetonitrile, different pH modifiers), and column temperature to achieve adequate resolution between this compound and all degradation products.

  • The final method should be able to separate all degradation products from each other and from the parent peak.

Data Presentation

No quantitative data on the stability and degradation of this compound is currently available in the public domain. The table below is a template that researchers can use to summarize their own experimental findings.

Table 1: Summary of this compound Degradation under Forced Conditions (Template)

Stress Condition Time (hours) % this compound Remaining Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C2
8
24
0.1 M NaOH, 60°C2
8
24
3% H₂O₂, RT2
8
24
60°C24
72
Photolytic24
72

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and a potential degradation pathway for a generic glycoside.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis YF_stock This compound Stock Solution Acid Acidic Hydrolysis YF_stock->Acid Base Basic Hydrolysis YF_stock->Base Oxidation Oxidative Degradation YF_stock->Oxidation Thermal Thermal Degradation YF_stock->Thermal Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Identification Degradant Identification (LC-MS, NMR) HPLC->Identification

Caption: Workflow for a forced degradation study of this compound.

Glycoside_Degradation_Pathway YF This compound (Intact Glycoside) Aglycone Aglycone YF->Aglycone Hydrolysis (Acid/Base) Sugar Sugar Moiety YF->Sugar Hydrolysis (Acid/Base) Oxidized_YF Oxidized Product YF->Oxidized_YF Oxidation Isomer Isomerized Product YF->Isomer Thermal/Photolytic Stress

Caption: A potential degradation pathway for a generic glycoside like this compound.

Troubleshooting inconsistent results in Yadanzioside F bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside F bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.

Section 1: Inconsistent or Unexpected Readings in Cytotoxicity Assays (e.g., MTT, MTS)

Question: Why am I observing high variability between replicate wells in my MTT assay with this compound?

Answer: High variability between replicates is a common issue that can obscure the true cytotoxic effect of this compound. Several factors can contribute to this problem.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use fresh tips for each replicate and when making serial dilutions. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing air bubbles.[1]
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.[1]
Edge Effects Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations.[1] Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]
Incomplete Formazan (B1609692) Solubilization After the incubation period with MTT, ensure the formazan crystals are completely dissolved before reading the plate. Increase incubation time with the solubilization solvent (e.g., DMSO or an SDS-based solution) and ensure adequate mixing by gently shaking the plate on an orbital shaker.
This compound Precipitation At higher concentrations, natural compounds can sometimes precipitate out of solution, leading to inconsistent results. Visually inspect the wells for any precipitate. If observed, you may need to adjust the solvent or test a lower concentration range.

Question: My results show cell viability greater than 100% at some concentrations of this compound. Is this possible?

Answer: It is not uncommon to observe cell viability slightly above 100% in MTT assays, and this can be due to a few factors. However, significantly high readings may indicate an issue with the assay itself.

Troubleshooting Steps:

Potential Cause Recommended Solution
Natural Variation Minor variations in cell seeding or metabolic activity can lead to readings slightly above the control (e.g., up to 110%). This is generally considered normal experimental variation.
Direct MTT Reduction Some natural compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity, leading to a false-positive signal. To test for this, set up control wells containing the same concentrations of this compound in culture medium without cells. If you observe a color change, this compound is interfering with the assay. Consider using an alternative viability assay that measures a different endpoint, such as the lactate (B86563) dehydrogenase (LDH) assay for membrane integrity or a crystal violet assay for cell number.
Increased Metabolic Activity At very low, non-toxic concentrations, some compounds can induce a temporary increase in cellular metabolic activity, which can result in a higher MTT reading. This is a phenomenon known as hormesis.
Section 2: Issues in Anti-Inflammatory Bioassays (e.g., Nitric Oxide Assay)

Question: I'm seeing high background or inconsistent readings in my nitric oxide (NO) assay with LPS-stimulated RAW 264.7 cells.

Answer: High background and variability in NO assays can be frustrating. The Griess assay, which is commonly used to measure nitrite (B80452) (a stable product of NO), is sensitive to several environmental and procedural factors.

Troubleshooting Steps:

Potential Cause Recommended Solution
Nitrite/Nitrate Contamination Aqueous solutions can absorb nitrogen compounds from the atmosphere, leading to high background. Use ultra-pure, freshly deionized water for all buffers and reagent preparations. Avoid leaving buffers and media uncapped.
Phenol (B47542) Red Interference The phenol red in standard culture medium can interfere with the absorbance reading of the colorimetric Griess reaction. Use phenol red-free medium during the experiment.
Reagent Instability Prepare the Griess reagent fresh for each experiment. Ensure that the individual components (e.g., sulfanilamide (B372717) and NED) have been stored correctly according to the manufacturer's instructions.
Sample Interference This compound itself, if colored, may interfere with the absorbance reading. Include a control with this compound in medium without cells to measure its intrinsic absorbance, and subtract this value from your experimental readings.
Cell Health Ensure the RAW 264.7 cells are healthy and not overly confluent, as this can affect their response to LPS and this compound.
Section 3: Challenges in Antimalarial Bioassays

Question: My antiplasmodial assay results with this compound are not reproducible.

Answer: Reproducibility in Plasmodium falciparum culture and subsequent drug sensitivity assays requires strict adherence to protocols and careful handling.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inconsistent Parasite Stage Assays are most reliable when initiated with a highly synchronized culture of ring-stage parasites. Ensure your synchronization protocol (e.g., sorbitol treatment) is effective.
Variable Parasitemia/Hematocrit The initial parasitemia and hematocrit levels should be consistent across all wells and experiments. Accurately determine these parameters before setting up the assay plates.
Compound Solubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and then properly diluted in the culture medium. Precipitation of the compound will lead to inaccurate dosing and high variability.
Cytotoxicity vs. Antiplasmodial Activity At higher concentrations, this compound might be cytotoxic to the host red blood cells, which can be misinterpreted as antiplasmodial activity. It is advisable to perform a parallel cytotoxicity assay on a non-cancerous mammalian cell line to determine the selectivity index.

Experimental Protocols

Detailed Methodology for a Standard MTT Cytotoxicity Assay

This protocol provides a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Detailed Methodology for a Nitric Oxide (Griess) Assay

This protocol outlines a standard procedure for measuring NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 macrophages into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in phenol red-free culture medium.

    • Carefully replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Reaction):

    • After incubation, transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Add 100 µL of the Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Anti-Inflammatory Effects of this compound

The anti-inflammatory activity of many natural products is mediated through the inhibition of the NF-κB signaling pathway. While the exact mechanism of this compound is still under investigation, this pathway represents a likely target.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates YadanziosideF This compound YadanziosideF->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα NFkB_active NF-κB (Active) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Genes Binds to DNA NO Nitric Oxide (NO) Genes->NO PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates YadanziosideF This compound Akt Akt YadanziosideF->Akt Inhibits PIP3 PIP3 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Troubleshooting_Workflow Start Inconsistent Results Observed CheckReagents Check Reagents & Compound (Freshness, Storage, Solubility) Start->CheckReagents CheckProcedure Review Protocol (Pipetting, Incubation Times, Seeding) Start->CheckProcedure CheckCells Assess Cell Health (Viability, Passage Number, Contamination) Start->CheckCells CheckInstrument Verify Instrument Settings (Wavelength, Calibration) Start->CheckInstrument IsolateVariable Isolate a Single Variable and Re-run a Pilot Experiment CheckReagents->IsolateVariable CheckProcedure->IsolateVariable CheckCells->IsolateVariable CheckInstrument->IsolateVariable ProblemSolved Problem Resolved IsolateVariable->ProblemSolved Successful Consult Consult Literature or Technical Support IsolateVariable->Consult Unsuccessful

References

Minimizing off-target effects of Yadanzioside F in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside F in animal models. The focus is on minimizing and understanding potential off-target effects to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It is recognized for its antileukemic properties.[1] Quassinoids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antiproliferative effects on various tumor cell types.[2] The precise on-target mechanism of this compound for its antileukemic activity is not fully elucidated but is believed to be similar to other quassinoids which can inhibit protein synthesis and affect key signaling pathways.[2]

Q2: What are the known off-target effects and toxicity of this compound in animal models?

Direct and specific off-target effects of purified this compound are not well-documented in publicly available literature. However, it has been identified as a toxic component in the methanol (B129727) extract of Brucea javanica, which exhibited lethal toxicity in mice.[1] Acute toxicity studies of Brucea javanica leaf extract in mice established an oral LD50 of 1003.65 mg/kg, classifying it as "slightly toxic".[3] Researchers should anticipate potential off-target effects common to cytotoxic natural products, such as gastrointestinal toxicity, hepatotoxicity, and nephrotoxicity, although specific evidence for this compound is limited. The broad bioactivity of quassinoids suggests the potential for interactions with multiple cellular targets.

Q3: How can I proactively minimize potential off-target effects in my animal study design?

To minimize off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Studies: Conduct thorough dose-finding studies to identify the minimum effective dose. This will reduce the likelihood of off-target effects that may occur at higher concentrations.

  • Route of Administration: The choice of administration route can significantly impact the pharmacokinetic and toxicity profile. Compare different routes (e.g., oral, intravenous, intraperitoneal) to find the one with the best therapeutic index.

  • Formulation: Proper formulation of this compound is crucial for its solubility and bioavailability, which can in turn affect its toxicity.

  • Control Groups: Include appropriate control groups, such as vehicle-only and positive control groups (a compound with a known toxicity profile), to differentiate between compound-specific effects and other experimental variables.

Q4: What in vitro assays can I perform to predict potential off-target effects before starting animal experiments?

Before proceeding to in vivo studies, a range of in vitro assays can help predict potential off-target liabilities:

  • Cytotoxicity Assays: Test the cytotoxicity of this compound on a panel of non-cancerous cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) to identify potential organ-specific toxicities.

  • Receptor Binding Assays: Screen this compound against a panel of common off-target receptors and enzymes (e.g., kinases, GPCRs, ion channels) to identify potential molecular interactions.

  • hERG Channel Assay: Specifically assess the potential for cardiotoxicity by evaluating the interaction of this compound with the hERG potassium channel.

Troubleshooting Guide

Observed Issue in Animal Model Potential Cause (Off-Target Effect) Recommended Action
Unexpected Weight Loss or Reduced Food Intake Gastrointestinal toxicity, general malaise.1. Reduce the dose of this compound.2. Change the route of administration (e.g., from oral to parenteral) to bypass first-pass metabolism and potential gut irritation.3. Perform histological analysis of the gastrointestinal tract.
Elevated Liver Enzymes (ALT, AST) Hepatotoxicity.1. Lower the dose and/or frequency of administration.2. Conduct a time-course study to see if the effect is acute or chronic.3. Perform histopathology of the liver tissue.4. Consider co-administration with a hepatoprotective agent, though this may confound results.
Increased Serum Creatinine or BUN Nephrotoxicity.1. Decrease the dosage of this compound.2. Ensure adequate hydration of the animals.3. Perform histological examination of the kidneys.
Neurological Symptoms (e.g., lethargy, ataxia) Central Nervous System (CNS) off-target effects.1. Perform a functional observational battery to systematically assess neurological function.2. Reduce the dose immediately.3. Consider whether the formulation vehicle is contributing to the observed effects.
Lack of Efficacy at Non-Toxic Doses Narrow therapeutic window, rapid metabolism, or poor bioavailability.1. Optimize the formulation and route of administration to improve pharmacokinetic parameters.2. Consider a different dosing schedule (e.g., more frequent, lower doses).3. Re-evaluate the on-target potency in vitro to ensure the in vivo doses are in a relevant range.

Experimental Protocols

Protocol 1: In Vivo Acute Toxicity Assessment
  • Animal Model: Use a standard rodent model such as C57BL/6 mice or Sprague-Dawley rats, with an equal number of males and females.

  • Dose Groups: Based on preliminary range-finding studies, select at least three dose levels of this compound, a vehicle control group, and a positive control if applicable.

  • Administration: Administer a single dose of this compound via the intended experimental route.

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours) and then daily for 14 days. Record observations on behavior, appearance, and any adverse reactions.

  • Measurements: Record body weight before dosing and at specified intervals. At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.) for histopathological examination.

Protocol 2: Off-Target Screening Using a Cell-Based Assay Panel
  • Cell Lines: Utilize a panel of human cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, iPSC-derived cardiomyocytes for heart).

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., from 0.1 to 100 µM) for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Calculate the IC50 value for each cell line to determine the concentration at which this compound induces 50% cell death. A low IC50 in a non-cancerous cell line may indicate potential off-target toxicity.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Off-Target Profiling cluster_in_vivo In Vivo Studies In Vitro Assays In Vitro Assays Cytotoxicity Panel Cytotoxicity Panel In Vitro Assays->Cytotoxicity Panel Assess Receptor Binding Screen Receptor Binding Screen In Vitro Assays->Receptor Binding Screen Screen hERG Assay hERG Assay In Vitro Assays->hERG Assay Evaluate Dose-Finding Dose-Finding In Vitro Assays->Dose-Finding Guide Efficacy Studies Efficacy Studies Dose-Finding->Efficacy Studies Inform Toxicology Studies Toxicology Studies Dose-Finding->Toxicology Studies Inform

Caption: Experimental workflow for assessing and mitigating off-target effects of this compound.

troubleshooting_logic Adverse Event Adverse Event Reduce Dose Reduce Dose Adverse Event->Reduce Dose Yes Change Route Change Route Adverse Event->Change Route If GI related Histopathology Histopathology Adverse Event->Histopathology Confirm target organ Re-evaluate Efficacy Re-evaluate Efficacy Reduce Dose->Re-evaluate Efficacy Optimize Formulation Optimize Formulation Re-evaluate Efficacy->Optimize Formulation Efficacy Lost Modify Schedule Modify Schedule Re-evaluate Efficacy->Modify Schedule Efficacy Lost

Caption: Decision-making flowchart for troubleshooting adverse events in animal models.

signaling_pathway This compound This compound Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibits MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulates NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Modulates Apoptosis Apoptosis Protein Synthesis->Apoptosis Can induce Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Leads to decreased MAPK Pathway->Apoptosis Can induce Inflammation Inflammation NF-kB Pathway->Inflammation Can reduce

Caption: Putative signaling pathways affected by quassinoids like this compound.

References

Technical Support Center: Yadanzioside F Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of Yadanzioside F on normal and cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is a quassinoid, a type of naturally occurring terpenoid, isolated from the seeds of Brucea javanica. It is recognized for its toxic properties and has demonstrated antileukemic activity.

Q2: I am not observing the expected cytotoxicity with this compound in my cancer cell line. What are the possible reasons?

Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Specificity: The cytotoxic potency of this compound may vary significantly between different cancer cell lines. Some cell lines may be inherently resistant.

  • Compound Stability: Ensure that the this compound stock solution is properly stored, as degradation can lead to loss of activity. It is recommended to prepare fresh dilutions for each experiment.

  • Assay Conditions: The choice of cytotoxicity assay, cell seeding density, and incubation time can all influence the observed results. Refer to the detailed experimental protocols for recommended parameters.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might have cytotoxic effects at higher concentrations. Always include a vehicle control in your experimental setup.

Q3: How does the cytotoxicity of this compound in cancer cells compare to its effect on normal, non-cancerous cell lines?

Currently, there is limited publicly available data directly comparing the IC50 values of this compound across a broad panel of cancer and normal cell lines. The table below is a template for compiling such data as it becomes available through experimentation. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, would indicate a favorable therapeutic window.

Data Presentation: Comparative Cytotoxicity of this compound

Table 1: IC50 Values of this compound in Cancer vs. Normal Cell Lines

Cell LineTypeIC50 (µM)Selectivity Index (SI)
e.g., P388LeukemiaData Not AvailableN/A
e.g., MCF-7Breast CancerData Not AvailableN/A
e.g., A549Lung CancerData Not AvailableN/A
e.g., HEK293Normal KidneyData Not AvailableN/A
e.g., PBMCNormal BloodData Not AvailableN/A

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment This compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the cytotoxic effects of this compound.

Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following diagram illustrates a hypothetical signaling pathway, as the specific molecular targets of this compound have not been fully elucidated. This serves as a template for researchers to map the actual pathway once identified.

apoptosis_pathway cluster_extracellular Extracellular cluster_cellular Cellular YadanziosideF This compound CellSurfaceReceptor Cell Surface Receptor (Hypothetical Target) YadanziosideF->CellSurfaceReceptor Binding SignalTransduction Signal Transduction Cascade (e.g., MAPK, PI3K/Akt, NF-kB) CellSurfaceReceptor->SignalTransduction Activation Mitochondria Mitochondrial Stress SignalTransduction->Mitochondria CaspaseActivation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->CaspaseActivation Cytochrome c release Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: A hypothetical model of a signaling pathway for this compound-induced apoptosis.

Technical Support Center: Enhancing the Bioavailability of Yadanzioside F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound extracted from the seeds of Brucea javanica.[] It is classified as a biochemical and has demonstrated antileukemic activity.[] It is also considered one of the toxic components of Brucea javanica, a plant that has shown a variety of antitumoral, antimalarial, and anti-inflammatory properties.[2]

Q2: What are the known chemical and physical properties of this compound?

Publicly available information on the measured physicochemical properties of this compound is limited. However, computational models have predicted the following properties[3]:

PropertyPredicted Value
Molecular FormulaC29H38O16
Molecular Weight642.6 g/mol
XLogP3-1.3
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count16

Note: These are computationally predicted properties and should be experimentally verified.

Q3: Why is enhancing the bioavailability of this compound a potential challenge?

While specific data for this compound is scarce, compounds with high molecular weight and a large number of hydrogen bond donors and acceptors can face challenges with oral bioavailability.[4] Potential hurdles may include poor aqueous solubility and/or low membrane permeability. For many poorly soluble drugs, low bioavailability is a significant challenge in drug development.[5][6]

Q4: What are the general strategies for enhancing the bioavailability of poorly soluble drugs?

Several strategies can be employed to improve the bioavailability of compounds with low aqueous solubility.[4][5][6] These include:

  • Physical Modifications:

    • Particle size reduction (micronization, nanosuspensions) to increase surface area for dissolution.[4][6]

    • Modification of the crystal habit (polymorphs, amorphous states).

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes.

    • Inclusion Complexes: Using cyclodextrins to encapsulate the drug molecule and increase its solubility.[6]

  • Chemical Modifications:

    • Prodrugs: Synthesizing a more soluble or permeable derivative that converts to the active drug in the body.

    • Salt Formation: Creating a salt form of the drug with improved solubility.

Troubleshooting Guide

Issue: Low aqueous solubility of this compound during in vitro experiments.

  • Question: My this compound is not dissolving in standard aqueous buffers (e.g., PBS). What can I do?

    • Answer:

      • Verify Solubility: First, experimentally determine the equilibrium solubility of your current batch of this compound in various aqueous media (e.g., water, PBS at different pH values, simulated gastric and intestinal fluids).

      • Co-solvents: For experimental purposes, you can try dissolving this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it with your aqueous buffer. Be mindful of the final solvent concentration as it can affect your experimental system.

      • pH Adjustment: Investigate the effect of pH on the solubility of this compound.

      • Formulation Approaches: Consider preparing a simple formulation, such as a solid dispersion or an inclusion complex with cyclodextrins, to enhance its solubility for in vitro testing.[6]

Issue: Inconsistent results in cell-based assays.

  • Question: I am observing high variability in my cell-based assays with this compound. Could this be related to its bioavailability?

    • Answer: Yes, poor solubility can lead to inconsistent results.

      • Precipitation: this compound may be precipitating out of your cell culture medium. Visually inspect your wells for any precipitate.

      • Stock Solution: Ensure your stock solution is fully dissolved and stable. Consider sterile filtering your stock solution.

      • Dose-Response: When preparing your dose-response curves, be aware that the actual concentration of dissolved this compound may be lower than the nominal concentration at higher levels, leading to a plateau in the observed effect.

Issue: Suspected P-glycoprotein (P-gp) mediated efflux.

  • Question: How do I determine if this compound is a substrate for P-glycoprotein (P-gp)?

    • Answer: P-gp is an efflux pump that can transport drugs out of cells, reducing their intracellular concentration and therapeutic effect.[7][8][9] To investigate if this compound is a P-gp substrate:

      • Cell Lines: Use cell lines that overexpress P-gp (e.g., K562/ADM) and compare the cellular accumulation or cytotoxicity of this compound to the parental cell line (e.g., K562).[10]

      • P-gp Inhibitors: Perform your experiments in the presence and absence of known P-gp inhibitors, such as verapamil (B1683045) or cyclosporine A.[11] A significant increase in the activity or accumulation of this compound in the presence of an inhibitor suggests it is a P-gp substrate.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in different aqueous media.

Materials:

  • This compound powder

  • Various aqueous media (e.g., deionized water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid)

  • Microcentrifuge tubes

  • Shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the desired aqueous medium.

  • Tightly cap the tubes and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in that medium.

Protocol 2: In Vitro Dissolution Testing of Formulations

Objective: To compare the dissolution rate of different this compound formulations (e.g., amorphous solid dispersion vs. crystalline drug).

Materials:

  • This compound formulations

  • USP dissolution apparatus (e.g., Apparatus 2 - paddle)

  • Dissolution medium (e.g., 900 mL of simulated intestinal fluid)

  • Syringes and filters

  • HPLC system

Methodology:

  • Set the dissolution apparatus to the specified conditions (e.g., 37°C, 75 rpm).

  • Add the this compound formulation (containing a known amount of the drug) to the dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample to remove any undissolved particles.

  • Analyze the concentration of dissolved this compound in each sample by HPLC.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

Quantitative Data Summaries

Table 1: Solubility of this compound in Various Media

MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025
PBS7.437
Simulated Gastric Fluid (without pepsin)1.237
Simulated Intestinal Fluid (without pancreatin)6.837

Table 2: Comparison of Dissolution Rates for this compound Formulations

Time (minutes)% Dissolved - Crystalline this compound% Dissolved - Formulation A (e.g., Solid Dispersion)% Dissolved - Formulation B (e.g., Nanosuspension)
5
15
30
60
120

Visualizations

Bioavailability_Enhancement_Workflow cluster_characterization Phase 1: Characterization cluster_strategy Phase 2: Strategy Selection cluster_formulation Phase 3: Formulation & Testing Solubility Determine Aqueous Solubility LowSolubility Poor Solubility? Solubility->LowSolubility Permeability Assess Membrane Permeability (e.g., PAMPA, Caco-2) LowPermeability Poor Permeability? Permeability->LowPermeability Metabolism Evaluate Metabolic Stability (e.g., Microsomes) HighMetabolism Rapid Metabolism? Metabolism->HighMetabolism Efflux Investigate P-gp Efflux IsEfflux P-gp Substrate? Efflux->IsEfflux Formulation Develop Formulations (e.g., Nanosuspension, Solid Dispersion) LowSolubility->Formulation Yes IsEfflux->Formulation Yes (Co-administer with P-gp inhibitor) InVitro In Vitro Dissolution & Permeability Testing Formulation->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo P_Glycoprotein_Efflux_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_Outside This compound (Extracellular) Pgp->Drug_Outside ATP-dependent Efflux Drug_Inside This compound (Intracellular) Drug_Outside->Drug_Inside Passive Diffusion Drug_Inside->Pgp Binding Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibition Formulation_Strategies cluster_approaches Bioavailability Enhancement Approaches YadanziosideF Poorly Soluble this compound ParticleSize Particle Size Reduction (Nanosuspension) YadanziosideF->ParticleSize SolidDispersion Solid Dispersion (Amorphous Form in Polymer) YadanziosideF->SolidDispersion LipidBased Lipid-Based Systems (SEDDS, Liposomes) YadanziosideF->LipidBased Complexation Inclusion Complexation (Cyclodextrins) YadanziosideF->Complexation EnhancedBioavailability Enhanced Bioavailability ParticleSize->EnhancedBioavailability SolidDispersion->EnhancedBioavailability LipidBased->EnhancedBioavailability Complexation->EnhancedBioavailability

References

Preventing degradation of Yadanzioside F during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Yadanzioside F during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. Like other quassinoids, it exhibits various biological activities, including antileukemic properties, making it a compound of interest in drug development. Maintaining its structural integrity is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of activity or the formation of new, potentially interfering compounds.

Q2: What are the primary causes of this compound degradation?

While specific degradation kinetics for this compound are not extensively published, based on its structure as a quassinoid glycoside and general knowledge of natural product stability, the primary causes of degradation are likely:

  • Hydrolysis: The glycosidic bond and ester functionalities in the this compound molecule are susceptible to hydrolysis under acidic or basic conditions.[1]

  • Thermal Stress: Elevated temperatures can accelerate the rate of chemical degradation reactions.

  • Oxidation: The presence of oxidizing agents can lead to the modification of the chemical structure.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information:

FormStorage TemperatureDurationContainer
Solid (Powder) 2-8°CUp to 24 monthsTightly sealed vial, protected from light
Stock Solution (in DMSO) -20°CUp to 2 weeksTightly sealed aliquots to avoid freeze-thaw cycles

Data extrapolated from supplier recommendations for this compound.[2]

Q4: How should I prepare and handle this compound solutions to minimize degradation?

  • Solvent Selection: this compound is soluble in DMSO, pyridine, methanol (B129727), and ethanol.[2] For biological assays, prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it further in your aqueous experimental medium immediately before use.

  • pH of Aqueous Solutions: Since glycosides can be unstable in acidic or basic conditions, it is advisable to use a buffer system to maintain a neutral pH (around 7.0-7.4) for your experiments, unless the experimental design requires otherwise.

  • Temperature: Prepare and handle solutions at room temperature and avoid unnecessary exposure to heat. For long-term storage of solutions, refer to the table above.

  • Light Exposure: Protect solutions from direct light by using amber vials or by covering the containers with aluminum foil.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound in the experimental medium.1. Check pH of the medium: Ensure the pH is within a stable range (ideally neutral). 2. Prepare fresh solutions: Prepare fresh dilutions from a frozen stock solution for each experiment. 3. Minimize incubation time: If possible, reduce the incubation time of this compound in the experimental medium. 4. Run a stability check: Analyze the concentration of this compound in your experimental medium over the time course of your experiment using a stability-indicating analytical method like HPLC-UV.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound during storage or sample preparation.1. Review storage conditions: Confirm that the solid compound and stock solutions have been stored according to the recommendations. 2. Assess sample preparation: Ensure that sample diluents are at a neutral pH and that samples are not exposed to high temperatures or prolonged light. 3. Perform a forced degradation study: Intentionally degrade this compound under various stress conditions (acid, base, heat, oxidation, light) to identify the retention times of potential degradation products. This will help in confirming if the unexpected peaks are indeed degradants.
Inconsistent results between experimental batches Variability in the integrity of this compound.1. Use a fresh vial: If possible, use a new, unopened vial of this compound to rule out degradation of the starting material. 2. Standardize solution preparation: Ensure that the procedure for preparing stock and working solutions is consistent across all experiments. 3. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, store stock solutions in single-use aliquots.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[3][4][5]

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place a vial of solid this compound in an oven at 80°C for 24, 48, and 72 hours.

    • At each time point, prepare a solution of the stressed solid in methanol and dilute for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., in methanol) to a photostability chamber with a light intensity of 1.2 million lux hours and a UV energy of 200 Wh/m².

    • Analyze the solution after exposure.

4. HPLC Analysis:

  • A stability-indicating HPLC method should be used. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) (both with 0.1% formic acid) is a good starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.

5. Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • Characterize the degradation products using techniques like LC-MS/MS if possible.

Visualizations

Yadanzioside_F_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo_thermal Photodegradation / Thermal Degradation Yadanzioside_F This compound Aglycone Aglycone (Loss of Glucose) Yadanzioside_F->Aglycone Cleavage of glycosidic bond Ester_Hydrolysis_Product Ester Hydrolysis Product Yadanzioside_F->Ester_Hydrolysis_Product Cleavage of ester bond Oxidized_Product Oxidized Derivatives Yadanzioside_F->Oxidized_Product e.g., H₂O₂ Rearranged_Product Rearrangement/Isomerization Products Yadanzioside_F->Rearranged_Product Light/Heat

Caption: Plausible degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Data Evaluation start This compound Stock Solution acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (Solution, UV/Vis light) start->photo analysis HPLC/UPLC-UV/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis degradation_profile Degradation Profile (% Degradation vs. Time) analysis->degradation_profile pathway_id Degradation Pathway Identification analysis->pathway_id method_validation Stability-Indicating Method Validation degradation_profile->method_validation pathway_id->method_validation

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

A Comparative Analysis of Anticancer Activity: Yadanzioside F and Other Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quassinoids, a class of bitter terpenoids primarily isolated from the Simaroubaceae family of plants, have garnered significant attention for their potent anticancer properties. Among these, compounds derived from Brucea javanica have been extensively studied. This guide provides a comparative overview of the anticancer activity of Yadanzioside F and other prominent quassinoids, supported by available experimental data. While extensive research highlights the therapeutic potential of numerous quassinoids, publicly available quantitative data on the specific anticancer activity of this compound is limited. This guide will focus on a comparative analysis of well-documented quassinoids to provide a valuable resource for researchers in the field.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various quassinoids against a range of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Cytotoxicity of Quassinoids against Various Cancer Cell Lines (IC50 in µM)

QuassinoidLung Cancer (A549)Breast Cancer (MCF-7)Pancreatic Cancer (PANC-1)Leukemia (HL-60)Liver Cancer (HepG2)
This compound Data not availableData not availableData not availableAntileukemic activity reported, no IC50Data not available
Brusatol <0.060.080.36Data not available0.81 - 3.3
Bruceine A Data not available0.182Data not availableData not availableData not available
Bruceine D 0.6Data not available2.53Data not availableData not available
Yadanziolide A Data not availableData not availableData not availableData not availableCytotoxic effects reported, no IC50
Brujavanol A Data not availableData not availableData not availableData not availableData not available
Brujavanol B Data not availableData not availableData not availableData not availableData not available

Note: The table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions.

Key Experimental Methodologies

The evaluation of the anticancer activity of quassinoids typically involves a series of in vitro and in vivo experiments. Below are detailed protocols for some of the key assays cited in the literature.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the quassinoid for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plate is incubated for another 2-4 hours to allow for formazan crystal formation.

    • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Sulforhodamine B (SRB) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the cell mass.

  • Protocol:

    • Cells are seeded and treated with the test compounds in 96-well plates as in the MTT assay.

    • After treatment, the cells are fixed with cold 10% (w/v) TCA for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at approximately 510 nm.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cells are treated with the quassinoid for the desired time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • The cells are resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry.

2. Caspase Activity Assay:

  • Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Colorimetric or fluorometric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) using specific peptide substrates that are cleaved by the active enzyme, releasing a chromophore or fluorophore.

  • Protocol:

    • Cells are treated with the test compound.

    • Cell lysates are prepared.

    • The lysate is incubated with a specific caspase substrate conjugated to a reporter molecule (e.g., p-nitroaniline or 7-amino-4-trifluoromethyl coumarin).

    • The amount of released reporter molecule is quantified using a spectrophotometer or fluorometer.

Signaling Pathways in Quassinoid-Induced Anticancer Activity

The anticancer effects of quassinoids are mediated through the modulation of various signaling pathways. Below are diagrams illustrating some of the key pathways affected by these compounds.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., A549, MCF-7, PANC-1) treatment Quassinoid Treatment (Dose- and Time-dependent) cell_culture->treatment viability_assay Cell Viability Assays (MTT, SRB) treatment->viability_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) treatment->pathway_analysis ic50 IC50 Determination viability_assay->ic50 xenograft Tumor Xenograft Model (e.g., Nude Mice) drug_admin Drug Administration xenograft->drug_admin tumor_measurement Tumor Growth Monitoring drug_admin->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment

Caption: General experimental workflow for evaluating the anticancer activity of quassinoids.

brusatol_pathway cluster_nrf2 Nrf2 Pathway Inhibition cluster_mapk MAPK Pathway Activation Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits JNK JNK Brusatol->JNK Activates p38 p38 Brusatol->p38 Activates ROS Increased ROS Brusatol->ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Promotes degradation Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates Antioxidant_Genes->ROS Reduces Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK p38->Apoptosis_MAPK Cell_Death Cancer Cell Death Apoptosis_MAPK->Cell_Death ROS->JNK ROS->p38

Caption: Proposed mechanism of action for Brusatol's anticancer activity.

yadanziolide_a_pathway cluster_jak_stat JAK/STAT Pathway Inhibition cluster_apoptosis Induction of Apoptosis Yadanziolide_A Yadanziolide A JAK2 JAK2 Yadanziolide_A->JAK2 Inhibits Phosphorylation STAT3 STAT3 Yadanziolide_A->STAT3 Inhibits Phosphorylation Bax Bax (Pro-apoptotic) Yadanziolide_A->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Yadanziolide_A->Bcl2 Downregulates JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Target_Genes Anti-apoptotic & Proliferation Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Activates Transcription Target_Genes->Bcl2 Expression Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis_JAK Apoptosis Caspase_3->Apoptosis_JAK Cell_Death Hepatocellular Carcinoma Cell Death Apoptosis_JAK->Cell_Death

Caption: Proposed mechanism of Yadanziolide A in hepatocellular carcinoma.

Conclusion

Quassinoids from Brucea javanica represent a promising class of natural compounds with potent anticancer activities. While direct comparative data for this compound is scarce, extensive research on other quassinoids like Brusatol, Bruceine A, and Yadanziolide A demonstrates their efficacy against a range of cancer cell lines through the modulation of critical signaling pathways involved in cell survival and apoptosis. Further investigation into the specific mechanisms of this compound and its comparative efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the development of novel cancer therapies derived from these natural sources.

Comparative analysis of Yadanzioside F and Brusatol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Yadanzioside F and Brusatol for Researchers and Drug Development Professionals

In the landscape of natural product-derived anticancer agents, compounds isolated from Brucea javanica have garnered significant attention. Among these, this compound and Brusatol stand out for their potential therapeutic properties. This guide provides a comparative analysis of these two quassinoids, offering a synthesis of available experimental data to inform researchers, scientists, and drug development professionals.

It is important to note a significant disparity in the volume of published research for these two compounds. Brusatol has been the subject of extensive investigation, resulting in a wealth of data on its mechanism of action, cytotoxic effects, and in vivo efficacy. In contrast, specific experimental data for this compound, particularly quantitative measures of its anticancer activity and detailed mechanistic studies, are limited in the publicly available scientific literature. This guide reflects the current state of knowledge, presenting a comprehensive overview of Brusatol and a summary of the known information for this compound.

Physicochemical Properties

A fundamental aspect of drug development involves understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundBrusatol
Molecular Formula C29H38O16C26H32O11
Molecular Weight 642.60 g/mol 520.53 g/mol [1][2]
CAS Number 95258-11-0[3]14907-98-3[1][2]
Appearance Solid (White to off-white)Crystalline solid (White to off-white)
Solubility Soluble in Ethanol, DMSOSoluble in DMSO, Dimethyl formamide; Sparingly soluble in aqueous buffers
Storage Conditions 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month)-20°C (≥ 4 years). In solvent: -80°C (1 year), -20°C (6 months)

Mechanism of Action

The molecular mechanisms by which these compounds exert their cytotoxic effects are crucial for understanding their therapeutic potential and for the rational design of combination therapies.

This compound : The precise mechanism of action for this compound's anticancer activity has not been extensively elucidated in the available literature. It is generally described as having antileukemic and cytotoxic properties.

Brusatol : Brusatol has a well-documented dual mechanism of action. It is a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress. By inhibiting Nrf2, Brusatol sensitizes cancer cells to chemotherapeutic agents. Specifically, it reduces the protein level of Nrf2 through enhanced ubiquitination and degradation. Additionally, Brusatol is known to be a global inhibitor of protein synthesis, which contributes to its cytotoxic effects. This inhibition of protein translation can lead to the depletion of short-lived proteins that are critical for cancer cell survival and proliferation.

In Vitro Anticancer Activity: A Comparative Overview

Table of IC50 Values for Brusatol in Various Cancer Cell Lines:

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Cancer0.067
MCF7Breast Cancer0.083
CT-26Colorectal Cancer0.27 µg/mL (approx. 0.52 µM)
KOPN-8B-cell Acute Lymphoblastic Leukemia0.016 - 0.057 (range)
CEMT-cell Acute Lymphoblastic Leukemia0.016 - 0.057 (range)
MOLT-4T-cell Acute Lymphoblastic Leukemia0.016 - 0.057 (range)
A549Non-small Cell Lung CancerNot specified, effective at 40 nM
PC9Non-small Cell Lung CancerDose-dependent inhibition
PANC-1Pancreatic CancerDose-dependent inhibition
U87GlioblastomaDose-dependent inhibition

Signaling Pathways

Visualizing the signaling pathways affected by these compounds can provide a clearer understanding of their molecular targets and downstream effects.

Brusatol's Mechanism of Action

Brusatol's primary mechanism involves the inhibition of the Nrf2 pathway and global protein synthesis, leading to apoptosis.

Brusatol_Pathway cluster_Nrf2 Nrf2 Pathway Inhibition cluster_Protein_Synthesis Protein Synthesis Inhibition cluster_Apoptosis Induction of Apoptosis Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits Ribosome Ribosome Brusatol->Ribosome Inhibits ARE ARE Nrf2->ARE Activates ROS Increased ROS Keap1 Keap1 Keap1->Nrf2 Promotes Degradation Antioxidant_Genes Antioxidant Response Genes (e.g., NQO1, GCLC) ARE->Antioxidant_Genes Induces Transcription Cell_Survival Cell Survival & Chemoresistance Antioxidant_Genes->Cell_Survival Promotes Protein_Synthesis Global Protein Synthesis Ribosome->Protein_Synthesis Short_Lived_Proteins Short-lived Pro-survival & Proliferative Proteins (e.g., c-Myc) Protein_Synthesis->Short_Lived_Proteins Cell_Proliferation Cell Proliferation Short_Lived_Proteins->Cell_Proliferation Promotes Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with Compound (this compound or Brusatol) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot for key signaling proteins) Treatment->Mechanism_Study IC50 Determine IC50 Cytotoxicity->IC50 Animal_Model Xenograft/Orthotopic Animal Model IC50->Animal_Model Inform Dose Selection Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Treatment_In_Vivo Compound Administration Tumor_Induction->Treatment_In_Vivo Tumor_Monitoring Monitor Tumor Growth & Animal Health Treatment_In_Vivo->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis (Tumor size, weight) Tumor_Monitoring->Efficacy_Analysis Toxicity_Analysis Toxicity Analysis (Body weight, organ histology) Tumor_Monitoring->Toxicity_Analysis Ex_Vivo_Analysis Ex Vivo Analysis of Tumors (IHC, Western Blot) Efficacy_Analysis->Ex_Vivo_Analysis

References

Unveiling the Anticancer Arsenal of Yadanzioside F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data provides a comparative overview of the anticancer mechanisms of Yadanzioside F, a natural compound isolated from the medicinal plant Brucea javanica. This guide synthesizes findings on its role in inducing programmed cell death (apoptosis) and disrupting cancer cell signaling, offering valuable insights for researchers, scientists, and drug development professionals. While direct mechanistic studies on this compound are emerging, research on related compounds from Brucea javanica provides a foundational understanding of its potential therapeutic actions.

Core Anticancer Mechanisms: A Focus on Apoptosis and Signaling Disruption

This compound is part of a class of compounds known as quassinoids, which are recognized for their cytotoxic effects against various cancer cell lines. The primary anticancer activities attributed to related compounds from Brucea javanica, and likely shared by this compound, involve the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

Studies on related quassinoids, such as Yadanziolide A, have demonstrated a significant induction of apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The process is often initiated through the activation of specific cellular pathways that lead to the organized dismantling of the cell.

Modulation of Signaling Pathways

The anticancer effects of compounds from Brucea javanica are also linked to their ability to interfere with critical signaling cascades within cancer cells. For instance, research on Yadanziolide A has pointed to the inhibition of the TNF-α/JAK/STAT3 pathway in hepatocellular carcinoma.[1] This pathway is crucial for tumor cell survival and proliferation. Similarly, other constituents of Brucea javanica have been shown to impact the P53/MAPK1 signaling pathway in lung cancer cells.

Comparative Analysis of Cytotoxicity

While specific IC50 values for this compound are not widely published, the general cytotoxicity of related compounds from Brucea javanica has been established across various cancer cell lines. The table below summarizes the cytotoxic effects of Yadanziolide A, offering a comparative perspective.

CompoundCell LineCancer TypeIC50 (µM)Reference
Yadanziolide ALM-3Hepatocellular Carcinoma≥ 0.1[1]
Yadanziolide AHepG2Hepatocellular Carcinoma≥ 0.1[1]

Table 1: In Vitro Cytotoxicity of Yadanziolide A. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key Signaling Pathways Targeted

The anticancer activity of this compound and related compounds is believed to be mediated through the modulation of specific signaling pathways. The following diagram illustrates the potential mechanism of action based on findings from Yadanziolide A.

YadanziosideF_Signaling cluster_cell Cancer Cell YadanziosideF This compound (or related compounds) JAK JAK YadanziosideF->JAK Inhibits STAT3 STAT3 YadanziosideF->STAT3 Inhibits Phosphorylation TNFaR TNF-α Receptor TNFaR->JAK Activates JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Bcl2 Bcl-2 pSTAT3->Bcl2 Upregulates Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Potential Signaling Pathway of this compound. This diagram illustrates the hypothesized inhibition of the JAK/STAT3 pathway by this compound or related compounds, leading to the induction of apoptosis.

Experimental Protocols

To facilitate further research and validation of the anticancer mechanism of this compound, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Protocol:

  • Seed cancer cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Protocol:

  • Treat cancer cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for these experimental validations.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot analysis1 analysis1 cell_viability->analysis1 Data Analysis: IC50 Calculation analysis2 analysis2 apoptosis->analysis2 Data Analysis: % Apoptotic Cells analysis3 analysis3 western_blot->analysis3 Data Analysis: Protein Level Changes

Figure 2: Experimental Workflow. This flowchart outlines the key steps in validating the anticancer effects of this compound in vitro.

Conclusion

While research specifically detailing the anticancer mechanism of this compound is still in its early stages, the available data on related compounds from Brucea javanica strongly suggest its potential as a potent anticancer agent. The primary mechanisms of action appear to be the induction of apoptosis and the inhibition of key cancer-promoting signaling pathways such as the JAK/STAT3 pathway. Further investigation is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its therapeutic efficacy in a broader range of cancer models. This comparative guide provides a foundational framework for researchers to design and execute studies aimed at validating and further exploring the anticancer potential of this promising natural product.

References

No Evidence of Synergistic Effects of Yadanzioside F with Chemotherapy Drugs in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a lack of studies investigating the synergistic effects of Yadanzioside F when used in combination with chemotherapy drugs for cancer treatment. At present, there is no published experimental data to support the use of this compound as an adjunct to conventional chemotherapy regimens.

Extensive searches for research on this specific topic have not yielded any studies detailing the combined therapeutic impact, potential for enhanced efficacy, or the underlying molecular mechanisms of this compound with common cytotoxic agents. Consequently, quantitative data such as IC50 values, combination index (CI) values, or apoptosis rates for such combinations are not available. Similarly, there are no established experimental protocols or identified signaling pathways related to the synergistic action of this compound and chemotherapy.

Therefore, it is not possible to provide a comparison guide, data tables, experimental methodologies, or signaling pathway diagrams as requested, due to the absence of foundational research in this area.

Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to initiate preclinical studies to explore its standalone anticancer properties and its potential for synergistic interactions with existing chemotherapy drugs. Such research would be essential to determine if this compound could play a role in future combination cancer therapies.

Yadanzioside F: A Promising Agent Against Drug-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Yadanzioside F's Activity in Drug-Resistant Cancer Cell Lines

Drug resistance remains a critical obstacle in the successful treatment of many cancers. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. This guide provides a comparative analysis of this compound, a member of the Jadomycin (B1254412) family of natural products, and its activity in drug-resistant cancer cell lines, particularly in comparison to conventional chemotherapeutic agents.

Overcoming Multidrug Resistance

Studies have demonstrated that the cytotoxic effects of this compound and other Jadomycins are minimally impacted by the overexpression of key ABC transporters, including ABCB1 (P-glycoprotein), ABCC1, and ABCG2, in MCF7 breast cancer cells. This suggests that this compound may be effective in treating cancers that have developed resistance to a broad range of common chemotherapy drugs.

Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common chemotherapeutic agents in both drug-sensitive (MCF-7) and drug-resistant breast cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineResistance MechanismIC50 (µM)Reference
This compound MCF-7 (Taxol-resistant)ABC Transporter OverexpressionNot explicitly stated, but cytotoxicity is maintained[1]
Jadomycin B MDA-MB-231Parental~0.76[2]
Jadomycin B 231-JB (Jadomycin B-resistant)Increased COX-2 expression~2.28[2]
Doxorubicin MCF-7Parental0.4 - 2.5[3][4]
Doxorubicin MCF-7/DOXP-gp Overexpression0.7 - >20
Paclitaxel MCF-7Parental0.0071 - 3.5
Paclitaxel MCF-7 (Taxol-resistant)Altered microtubule dynamics~0.025 (inferred)

Dual Mechanism of Action

This compound and its parent compound, Jadomycin B, exhibit a multifaceted approach to inducing cancer cell death, which contributes to their effectiveness in drug-resistant settings.

Copper-Dependent Reactive Oxygen Species (ROS) Generation

Jadomycins induce cytotoxicity by generating reactive oxygen species (ROS) within cancer cells in a process that is dependent on the presence of copper. This ROS production leads to cellular damage and apoptosis. This mechanism has been shown to be effective in both drug-sensitive and taxol-resistant MCF7 cells.

ROS-Independent Inhibition of Key Cellular Processes

In addition to ROS generation, Jadomycins also employ a ROS-independent mechanism to kill cancer cells. This involves the inhibition of two critical enzymes:

  • Aurora B Kinase: This enzyme plays a crucial role in cell division. Its inhibition disrupts mitosis and can lead to apoptosis.

  • Topoisomerase II: This enzyme is essential for DNA replication and repair. Its inhibition leads to DNA double-strand breaks, which trigger programmed cell death (apoptosis).

This dual mechanism makes it more difficult for cancer cells to develop resistance to this compound.

Signaling Pathways of this compound-Induced Apoptosis

The inhibition of Aurora B Kinase and Topoisomerase II by this compound triggers specific signaling cascades that converge on the activation of apoptosis.

Yadanzioside_F_Signaling cluster_ROS Copper-Dependent ROS Generation cluster_Independent ROS-Independent Pathway cluster_AuroraB Aurora B Kinase Inhibition cluster_TopoII Topoisomerase II Inhibition YadF_Cu This compound + Cu(II) ROS Increased ROS YadF_Cu->ROS CellDamage Cellular Damage ROS->CellDamage Apoptosis_ROS Apoptosis CellDamage->Apoptosis_ROS YadF This compound AuroraB Aurora B Kinase YadF->AuroraB inhibits TopoII Topoisomerase II YadF->TopoII inhibits p53_inhibition p53 Degradation (Suppressed) AuroraB->p53_inhibition normally promotes p21_PUMA p21, PUMA Expression p53_inhibition->p21_PUMA suppresses Apoptosis_Aurora Apoptosis p21_PUMA->Apoptosis_Aurora DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB prevents repair of ATM_ATR Activation of ATM/ATR Kinases DNA_DSB->ATM_ATR Chk2_p53 Activation of Chk2 and p53 ATM_ATR->Chk2_p53 Apoptosis_Topo Apoptosis Chk2_p53->Apoptosis_Topo

Caption: Dual mechanisms of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 and its drug-resistant counterparts) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a control drug (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly for the treatment of drug-resistant tumors. Its ability to circumvent common mechanisms of multidrug resistance, coupled with its dual mechanism of action involving both ROS-dependent and -independent pathways, makes it a compelling candidate for further preclinical and clinical investigation. The data presented in this guide highlights the promising activity of this compound in comparison to standard chemotherapeutic drugs in drug-resistant breast cancer cell lines.

References

Comparative Analysis of the Anti-inflammatory Potency of Hyperoside and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potency of the natural flavonoid, Hyperoside, against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparison focuses on in vitro experimental data, specifically the inhibition of key inflammatory mediators, Nitric Oxide (NO) and Prostaglandin E2 (PGE2), in macrophage cell lines.

Quantitative Comparison of Anti-inflammatory Potency

The following table summarizes the available quantitative data on the inhibitory effects of Hyperoside, Dexamethasone, and Indomethacin on the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in vitro. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, which can influence the absolute IC50 values.

CompoundTarget MediatorCell LineStimulusIC50 / Effective Concentration
Hyperoside Nitric Oxide (NO)Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)~30% inhibition at 5 µM
Prostaglandin E2 (PGE2)N/AN/AData not available
Dexamethasone Nitric Oxide (NO)Murine Macrophages (J774)Lipopolysaccharide (LPS)Dose-dependent inhibition (0.1 - 10 µM)
Prostaglandin E2 (PGE2)Human Placental CellsArachidonic AcidDose-dependent inhibition
Indomethacin Nitric Oxide (NO)Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)56.8 µM
Prostaglandin E2 (PGE2)Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)2.8 µM[1]
Prostaglandin E2 (PGE2)Human Synovial CellsInterleukin-1 (IL-1)5.5 ± 0.1 nM[2]

Note: IC50 represents the half-maximal inhibitory concentration. N/A indicates that specific data was not available in the reviewed literature under comparable conditions.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments cited in this comparison.

In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages

This protocol outlines a standard procedure to assess the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., Hyperoside, Dexamethasone, Indomethacin) for 1-2 hours.

2. Induction of Inflammation:

  • Inflammation is induced by adding Lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well, except for the control group.

  • The plates are incubated for another 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

4. Measurement of Prostaglandin E2 (PGE2) Production:

  • The level of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Cell Viability Assay:

  • To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay, is performed in parallel.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Hyperoside, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.

Hyperoside: Inhibition of the NF-κB Pathway

Hyperoside has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Hyperoside can inhibit the degradation of IκBα, thereby preventing NF-κB activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkappaB->Pro_inflammatory_Genes Induces Hyperoside Hyperoside Hyperoside->IKK Inhibits

Figure 1. Simplified diagram of Hyperoside's inhibitory action on the NF-κB signaling pathway.

Dexamethasone: Destabilization of iNOS mRNA

Dexamethasone, a glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. One key action is the inhibition of iNOS expression. Dexamethasone has been shown to decrease the stability of iNOS mRNA, leading to a reduction in iNOS protein levels and consequently, a decrease in NO production. This effect is mediated by the glucocorticoid receptor.

Indomethacin: Inhibition of Cyclooxygenase (COX) Enzymes

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting the activity of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). By blocking COX activity, Indomethacin effectively reduces the production of prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of a test compound in vitro.

G Start Start: Cell Seeding (e.g., RAW 264.7) Pretreatment Pre-treatment with Test Compound Start->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellViability Cell Viability Assay (e.g., MTT) Incubation->CellViability NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Measurement (ELISA) Supernatant->PGE2_Assay DataAnalysis Data Analysis (IC50 Calculation) CellViability->DataAnalysis NO_Assay->DataAnalysis PGE2_Assay->DataAnalysis End End: Potency Determination DataAnalysis->End

Figure 2. General experimental workflow for in vitro anti-inflammatory compound screening.

References

Cross-Validation of Antimalarial Efficacy: A Comparative Analysis of Yadanzioside F and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative antimalarial potential of the quassinoid Yadanzioside F and the flavonoid Luteolin. This report synthesizes available experimental data on their efficacy, provides detailed experimental protocols, and visualizes key biological pathways.

The global fight against malaria necessitates the continuous exploration and validation of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimalarial compounds. This guide provides a comparative analysis of two such natural products: this compound, a quassinoid isolated from Brucea javanica, and Luteolin, a common dietary flavonoid. While direct antimalarial data for this compound is limited, this guide draws upon the well-documented antiplasmodial activity of its plant source and related quassinoids to provide a preliminary assessment, juxtaposed with the more extensively studied flavonoid, Luteolin.

Comparative In Vitro Antiplasmodial Activity

The in vitro efficacy of potential antimalarial compounds is a critical first step in their evaluation. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) against cultured Plasmodium falciparum, the most virulent human malaria parasite. The following table summarizes the available in vitro data for extracts of Brucea javanica (the source of this compound) and for Luteolin against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, 7G8) strains of P. falciparum.

Compound/ExtractP. falciparum StrainIC50 (µg/mL)IC50 (µM)Reference
Brucea javanica root extract (Acetone)Information not available0.28-[1]
Brucea javanica stem extractInformation not available~2.5-[1]
Brucea javanica leaf extractInformation not available~2.5-[1]
Quassinoid from B. javanica rootsK1 (chloroquine-resistant)0.58-[2]
Brucea javanica fruit extractInformation not available0.26 ± 1.15-[3]
Brucea javanica root extractInformation not available0.41 ± 1.14-[3]
Luteolin3D7 (chloroquine-sensitive)-11 ± 1[1]
Luteolin7G8 (chloroquine-resistant)-12 ± 1[1]

In Vivo Antimalarial Efficacy

Preclinical in vivo studies, typically in rodent models of malaria, are essential to evaluate the efficacy, pharmacokinetics, and preliminary safety of a potential drug. The standard assay involves treating infected mice and measuring the suppression of parasitemia. While specific in vivo data for this compound is not available, studies on quassinoids from Brucea javanica have demonstrated activity.

CompoundAnimal ModelDosing RegimenParasitemia Suppression (%)Reference
Quassinoids from B. javanicaPlasmodium berghei infected miceOral dosingActive[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the scientific process. Below are standardized protocols for the key assays cited in this guide.

In Vitro Antiplasmodial Susceptibility Assay

This assay determines the concentration of a compound required to inhibit the growth of P. falciparum in vitro.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

  • Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage with 1% parasitemia and 2% hematocrit) are incubated in 96-well plates with the various concentrations of the test compounds for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth is quantified using various methods:

    • Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of infected red blood cells per 1,000 erythrocytes is counted.

    • SYBR Green I-based fluorescence assay: This method quantifies parasite DNA. After incubation, the plates are lysed, and SYBR Green I dye is added. Fluorescence is measured using a microplate reader.

    • [3H]-hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Suppressive Test (Peter's 4-Day Suppressive Test)

This test evaluates the in vivo antimalarial activity of a compound in a murine malaria model.

Methodology:

  • Animal Model: Swiss albino mice are infected intraperitoneally with Plasmodium berghei.

  • Drug Administration: The test compound is administered orally or via another appropriate route to groups of infected mice for four consecutive days, starting on the day of infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasitemia suppression.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a potential antimalarial drug is crucial for its development and for anticipating potential resistance mechanisms.

This compound (Quassinoids)

The precise molecular target of this compound is not yet elucidated. However, quassinoids are known to be potent inhibitors of protein synthesis in eukaryotes. Their mechanism is believed to involve the inhibition of the peptidyl transferase reaction on the ribosome, thereby blocking peptide bond formation and halting protein elongation. This disruption of a fundamental cellular process would be lethal to the rapidly replicating malaria parasite.

YadanziosideF_Pathway Proposed Mechanism of this compound YadanziosideF This compound Ribosome Parasite Ribosome (80S) YadanziosideF->Ribosome Binds to PeptidylTransferase Peptidyl Transferase Center YadanziosideF->PeptidylTransferase Inhibits Ribosome->PeptidylTransferase ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Blocks ParasiteGrowth Parasite Growth & Replication ProteinSynthesis->ParasiteGrowth Essential for ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Inhibition leads to

Caption: Proposed mechanism of this compound via inhibition of parasite protein synthesis.

Luteolin

Luteolin is thought to exert its antiplasmodial effect through multiple mechanisms. One proposed pathway involves the inhibition of fatty acid biosynthesis in the parasite. Plasmodium falciparum possesses a type II fatty acid synthase (FAS-II) pathway, which is distinct from the human host's FAS-I system, making it an attractive drug target. By inhibiting key enzymes in this pathway, Luteolin disrupts the synthesis of essential fatty acids required for membrane formation and parasite development.

Luteolin_Pathway Proposed Mechanism of Luteolin Luteolin Luteolin FAS_II Parasite Fatty Acid Synthase II (FAS-II) Pathway Luteolin->FAS_II Inhibits FattyAcidSynthesis Fatty Acid Synthesis FAS_II->FattyAcidSynthesis Catalyzes MembraneFormation Membrane Formation FattyAcidSynthesis->MembraneFormation Essential for ParasiteDeath Parasite Death FattyAcidSynthesis->ParasiteDeath Inhibition leads to ParasiteDevelopment Parasite Development MembraneFormation->ParasiteDevelopment Crucial for

Caption: Proposed mechanism of Luteolin via inhibition of parasite fatty acid synthesis.

Experimental Workflow

A typical workflow for the preclinical evaluation of a novel antimalarial compound is depicted below.

Experimental_Workflow Preclinical Antimalarial Drug Discovery Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies Compound Test Compound (e.g., this compound, Luteolin) InVitroAssay In Vitro Antiplasmodial Assay (P. falciparum culture) Compound->InVitroAssay IC50 Determine IC50 InVitroAssay->IC50 InVivoAssay In Vivo Suppressive Test (P. berghei in mice) IC50->InVivoAssay Promising candidates MoA Mechanism of Action Studies IC50->MoA Efficacy Assess Efficacy (% Parasitemia Suppression) InVivoAssay->Efficacy Efficacy->MoA Target Identify Molecular Target(s) MoA->Target

Caption: A streamlined workflow for the preclinical assessment of antimalarial compounds.

Conclusion

The preliminary data surrounding this compound, primarily inferred from its natural source Brucea javanica and related quassinoids, suggests a promising avenue for further antimalarial research. The potent in vitro activity of B. javanica extracts warrants the isolation and specific testing of this compound. In comparison, Luteolin presents a well-characterized natural compound with demonstrated antiplasmodial activity and a distinct proposed mechanism of action.

For researchers and drug development professionals, this guide highlights the potential of both quassinoids and flavonoids as sources of novel antimalarial leads. Further investigation into the specific efficacy and mechanism of this compound is crucial to fully assess its therapeutic potential. Cross-validation against established natural products like Luteolin and standard antimalarials will be instrumental in determining its place in the pipeline of future malaria treatments.

References

A Comparative Analysis of Yadanzioside F and Bruceantin: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, quassinoids have emerged as a promising class of compounds with potent biological activities. Among these, Yadanzioside F and Bruceantin, both isolated from the seeds of Brucea javanica, have garnered attention for their potential as anticancer agents. This guide provides a detailed comparative analysis of these two compounds, summarizing their known biological activities, mechanisms of action, and physicochemical properties based on available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of drug candidates is crucial for their development. While comprehensive data for this compound is limited, a comparison with the more extensively studied Bruceantin offers valuable insights.

PropertyThis compoundBruceantin
Chemical Formula C₂₉H₃₈O₁₆[1]C₂₈H₃₆O₁₁[2]
Molar Mass 642.60 g/mol 548.58 g/mol [2]
Source Seeds of Brucea javanica[3]Brucea antidysenterica, Brucea javanica[2]
Solubility Soluble in EthanolSlightly soluble in DMSO and Methanol
Melting Point Not available225-226 °C

Biological Activity and Cytotoxicity

Both this compound and Bruceantin are recognized for their antileukemic properties. However, the extent of their cytotoxic effects and the specific cell lines they target show some variation based on current research.

CompoundCell LineAssayIC₅₀ / ED₅₀Reference
This compoundNot SpecifiedAntileukemic ActivityData not available
BruceantinKB (human epidermoid carcinoma)CytotoxicityED₅₀: 0.008 µg/mL
BruceantinP-388 lymphocytic leukemiaAntileukemicNot specified
BruceantinEntamoeba histolyticaAntiamoebicIC₅₀: 0.018 µg/mL

Mechanism of Action: A Tale of Two Quassinoids

The therapeutic effects of this compound and Bruceantin are underpinned by their distinct mechanisms of action at the molecular level.

Bruceantin: The anticancer activity of Bruceantin is primarily attributed to its ability to inhibit protein synthesis. It achieves this by targeting the peptidyl transferase center of the ribosome, thereby halting the elongation step of translation. This disruption of protein production leads to the induction of apoptosis, or programmed cell death, through the activation of caspase and mitochondrial pathways. Furthermore, Bruceantin has been shown to down-regulate the expression of c-MYC, a key proto-oncogene implicated in various cancers.

This compound: The precise mechanism of action for this compound is not as well-elucidated as that of Bruceantin. However, based on its classification as a quassinoid glycoside and its reported antileukemic activity, it is plausible that it shares some mechanistic similarities with other compounds in its class. Quassinoids are known to induce apoptosis and inhibit cell proliferation. Further research is required to delineate the specific signaling pathways modulated by this compound.

Signaling Pathways

The following diagrams illustrate the known signaling pathway for Bruceantin and a generalized experimental workflow for studying these compounds.

Bruceantin_Signaling_Pathway cluster_inhibition Inhibition of Protein Synthesis cluster_apoptosis Induction of Apoptosis Bruceantin Bruceantin Ribosome Ribosome (Peptidyl Transferase Center) Bruceantin->Ribosome Inhibits Mitochondria Mitochondria Bruceantin->Mitochondria Induces Stress Protein_Synthesis Protein Synthesis (Elongation) cMYC c-MYC Protein_Synthesis->cMYC Downregulates Apoptosis Apoptosis cMYC->Apoptosis Promotes Caspases Caspases Mitochondria->Caspases Activates Caspases->Apoptosis Executes Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound or Bruceantin start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis western_blot Western Blot Analysis (e.g., for c-MYC, Caspases) treatment->western_blot data_analysis Data Analysis and Comparison cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Unlocking Antileukemic Potential: A Comparative Guide to the Structure-Activity Relationship of Yadanzioside F and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural compound and its biological activity is paramount in the quest for novel therapeutics. Yadanzioside F, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated promising antileukemic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, supported by experimental data, to illuminate the key structural features driving their cytotoxic effects against leukemia cells.

This compound belongs to the broader class of quassinoids, a group of highly oxygenated triterpenoids known for their diverse biological activities, including potent antitumor effects. The primary mechanism of action for many quassinoids is the inhibition of protein synthesis, a critical process for the survival and proliferation of cancer cells.

Comparative Cytotoxicity of this compound and Related Quassinoids

While specific SAR studies focusing exclusively on synthetic analogs of this compound are limited in the public domain, valuable insights can be drawn from the cytotoxic data of naturally occurring quassinoid glycosides and related compounds isolated from Brucea javanica. The following table summarizes the in vitro cytotoxicity of this compound and a selection of its structural relatives against various cancer cell lines, with a focus on leukemia where data is available.

CompoundClassCell Line(s)Reported Activity (IC₅₀)Key Structural Features
This compound Quassinoid GlycosideP-388 (murine leukemia)Not explicitly quantified in reviewed literature, but noted for antileukemic activity.C-20 quassinoid core with a glycosyl moiety.
Bruceoside AQuassinoid GlycosideP-388 (murine leukemia)Potent cytotoxicity reported.Ester group at C-15.
Bruceoside BQuassinoid GlycosideP-388 (murine leukemia)Potent cytotoxicity reported.Different ester group at C-15 compared to Bruceoside A.
Bruceine DQuassinoid AglyconeSW480 (colon cancer)0.1–28.5 µmol/LLacks the glycosyl moiety.
BrusatolQuassinoid AglyconeSW480 (colon cancer)0.1–28.5 µmol/LLacks the glycosyl moiety; ester at C-15.

Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across different studies.

Key Determinants of Antileukemic Activity in Quassinoids

Based on broader studies of quassinoids, several structural features are crucial for their cytotoxic and antileukemic activity:

  • The Quassinoid Core: The fundamental tetracyclic triterpene skeleton is essential for activity.

  • The C-15 Ester Side Chain: The nature of the ester group at the C-15 position significantly influences the potency of cytotoxicity. Modifications to this side chain have been a key area of investigation for developing more active and less toxic derivatives.

  • The A-Ring: The presence of an α,β-unsaturated ketone system in the A-ring is often associated with higher activity.

  • The Glycosyl Moiety: The role of the sugar group that characterizes glycosides like this compound is complex. In some cases, glycosylation can enhance solubility and bioavailability, potentially influencing the overall therapeutic index. However, for some quassinoids, the aglycone (the non-sugar part) itself is highly potent. The conversion of glycosides to their corresponding aglycones is a strategy that has been explored to yield active compounds.

Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis

The primary mechanism of antileukemic action for this compound and its analogs is the inhibition of protein synthesis. This occurs through their binding to the 60S ribosomal subunit, which disrupts the elongation phase of translation. This targeted disruption of protein production ultimately leads to cell death.

G YadanziosideF This compound / Analog Ribosome 60S Ribosomal Subunit YadanziosideF->Ribosome Binds to ProteinSynthesis Protein Synthesis Elongation Ribosome->ProteinSynthesis Inhibits CellGrowth Cancer Cell Proliferation and Survival ProteinSynthesis->CellGrowth Blocks Apoptosis Apoptosis CellGrowth->Apoptosis Leads to

Mechanism of Action for this compound

Beyond the inhibition of protein synthesis, evidence suggests that quassinoids can also induce apoptosis (programmed cell death) through various signaling pathways. This often involves the modulation of key regulatory proteins and the activation of caspases, the executive enzymes of apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed Seed leukemia cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 AddCompound Add serial dilutions of This compound/analogs Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure absorbance at ~570 nm AddSolubilizer->ReadAbsorbance

Workflow for In Vitro Cytotoxicity Testing
  • Cell Seeding: Leukemia cells (e.g., P-388, K-562, HL-60) are seeded into 96-well microtiter plates at a specific density and allowed to adhere or stabilize for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Future Directions and Conclusion

This compound and its related quassinoid glycosides represent a promising class of natural products for the development of novel antileukemic agents. The existing data, primarily from naturally occurring analogs, underscores the importance of the quassinoid core and the C-15 ester side chain in dictating cytotoxic potency.

Future research should focus on the semi-synthesis of a broader range of this compound analogs with systematic modifications at key positions, including the glycosyl moiety and the C-15 side chain. Such studies will be instrumental in generating more precise quantitative structure-activity relationship models. These models, in turn, will guide the rational design of new derivatives with enhanced antileukemic activity, improved selectivity, and a more favorable safety profile, ultimately paving the way for potential clinical applications.

Independent Verification of Yadanzioside F's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of Yadanzioside F against established therapeutic agents. Due to the limited availability of specific quantitative data for this compound in the public domain, this comparison utilizes data from closely related compounds and established drugs in key biological assays to provide a framework for its potential efficacy.

Anti-inflammatory Activity

This compound has been associated with anti-inflammatory properties. To contextualize its potential potency, we compare the effects of related natural compounds and standard anti-inflammatory drugs in relevant in vitro and in vivo models.

In Vitro Inhibition of Pro-inflammatory Mediators

The release of pro-inflammatory cytokines and mediators from immune cells, such as macrophages, is a hallmark of inflammation. The RAW 264.7 macrophage cell line is a standard model to assess the anti-inflammatory potential of compounds by stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response.

Comparison of IC50 Values for Inhibition of Pro-inflammatory Markers in RAW 264.7 Macrophages

CompoundTargetIC50Reference CompoundIC50 (Reference)
This compoundNot AvailableNot AvailableDexamethasone (Inhibition of IL-1β, IL-6)Dose-dependent inhibition (1-100nM)[1]
Phlomisoside FTNF-α, IL-6, IL-1β, iNOS, COX-2Not AvailableIbuprofen (ROS inhibition)11.20 ± 1.90 µg/mL[2]

Experimental Protocol: Inhibition of Cytokine Release in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of a test compound on macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • LPS Stimulation: After a pre-incubation period with the test compound (typically 1 hour), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL.

  • Incubation: The cells are then incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cytokine release by 50%, is calculated from the dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound 24h Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS 1h Incubate Incubate Stimulate with LPS->Incubate 24h Measure Cytokines (ELISA) Measure Cytokines (ELISA) Incubate->Measure Cytokines (ELISA)

Workflow for in vitro anti-inflammatory screening.
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of compounds.

Comparison of Paw Edema Inhibition

CompoundDoseInhibition of Edema (%)Reference CompoundDose (Reference)Inhibition of Edema (%) (Reference)
This compoundNot AvailableNot AvailableIndomethacin0.66-2 mg/kgSignificant inhibition[3]
Phlomisoside F5, 10, 20 mg/kgSignificant decreaseIndomethacin10 mg/kg83.34%[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for inducing and measuring inflammation in an animal model.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, reference, and test groups.

  • Compound Administration: The test compound (e.g., this compound) or the reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specified time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

G cluster_pathway NF-κB/MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to MAPKs->Nucleus activate transcription factors in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription

Simplified NF-κB/MAPK signaling cascade.

Anticancer Activity

This compound is also reported to possess antitumoral properties. Its potential efficacy is evaluated by comparing its cytotoxic effects on cancer cell lines with a standard chemotherapeutic agent, Doxorubicin.

In Vitro Cytotoxicity against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.

Comparison of IC50 Values for Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50Reference CompoundCell Line (Reference)IC50 (Reference)
This compoundNot AvailableNot AvailableDoxorubicinBFTC-9052.3 µM[5]
DoxorubicinMCF-72.5 µM
DoxorubicinHeLa2.9 µM
DoxorubicinHepG212.2 µM

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of a test compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., Doxorubicin) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay Seed Cancer Cells Seed Cancer Cells Treat with this compound Treat with this compound Seed Cancer Cells->Treat with this compound 24h Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent 24-72h Incubate Incubate Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for in vitro cytotoxicity screening.

Conclusion

References

Safety Operating Guide

Prudent Disposal of Yadanzioside F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Yadanzioside F, a compound isolated from the seeds of Brucea javanica, has been noted for its antileukemic activity and its lethal toxicity in mice.[1] Due to its potential hazards, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to have a comprehensive disposal plan in place. The following are general precautions to be observed during handling, which will also facilitate safer disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, immediately clean the area. For similar compounds like Yadanzioside B, a 10% caustic solution has been recommended for decontamination of the spill site.[2] After sweeping up the material, place it in a suitable, sealed container for disposal.

Quantitative Data and Physical Properties

While a comprehensive toxicological profile for this compound is not available, the following physical and chemical properties from PubChem can inform handling and storage decisions.[3]

PropertyValue
Molecular Formula C₂₉H₃₈O₁₆
Molecular Weight 642.6 g/mol
CAS Number 95258-11-0
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as a hazardous waste process. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be collected separately from general laboratory waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The container should be clearly labeled as "Hazardous Waste" and should specify "this compound".

    • Ensure the container is kept closed except when adding waste.[4]

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.[5]

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow their specific procedures for requesting a waste pickup, which may involve completing an online form.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste like this compound.

General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal Identify_Waste Identify Waste as Hazardous Segregate_Waste Segregate this compound Waste Identify_Waste->Segregate_Waste Select_Container Select Appropriate Container Segregate_Waste->Select_Container Label_Container Label Container Correctly Select_Container->Label_Container Store_Securely Store in Designated Secure Area Label_Container->Store_Securely Secondary_Containment Use Secondary Containment Store_Securely->Secondary_Containment Request_Pickup Request EHS Pickup Store_Securely->Request_Pickup EHS_Collection EHS Collects Waste Request_Pickup->EHS_Collection Final_Disposal Final Disposal by Licensed Facility EHS_Collection->Final_Disposal

General Chemical Waste Disposal Workflow

By adhering to these general guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Yadanzioside F

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers handling Yadanzioside F should utilize a certified chemical fume hood, wear double nitrile gloves, a disposable gown, and a full-face respirator with P100 (or N100) particulate filters, especially when handling the powdered form.[1] All waste materials must be treated as hazardous and disposed of through an approved waste disposal facility.

This compound, a natural compound extracted from the seeds of Brucea javanica, has demonstrated significant antileukemic activity and is noted for its lethal toxicity.[2][] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on protocols for structurally similar compounds, such as Yadanzioside B, and general best practices for handling highly potent, cytotoxic natural products.[1][4] Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary routes of exposure to potent powdered compounds like this compound are inhalation and dermal contact. Therefore, a comprehensive PPE strategy is paramount. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filters- Double nitrile gloves (outer pair with extended cuffs)- Disposable gown with elastic cuffs- Hair bonnet and shoe covers- Safety goggles (worn under the full-face respirator)
Preparation of Solutions - Certified chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles
In-vitro / In-vivo Experiments - Nitrile gloves- Lab coat- Safety glasses

Operational Plan: Minimizing Exposure Risk

A strict operational plan is crucial to prevent contamination and accidental exposure. This involves a combination of engineering controls and standardized procedures.

Engineering Controls
  • Ventilation: All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup in case of spills.

Standard Operating Procedures

Weighing and Aliquoting:

  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly.

  • Decontaminate Area: Clean the balance and the surrounding work area before and after use.

  • Gentle Handling: Use a micro-spatula for transferring the powder and handle it gently to avoid creating airborne dust.

  • Secure Container: Tightly close the container immediately after use.

  • Clean Up: Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which must then be disposed of as hazardous waste.

Solution Preparation:

  • Work in Fume Hood: Conduct all solution preparations within a chemical fume hood.

  • Avoid Splashing: Add the solvent to the vessel containing the weighed powder slowly and carefully to prevent splashing.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.

Waste Segregation and Labeling:

  • Collect all solid waste (gloves, gowns, wipes, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

Disposal Protocol:

  • Waste Collection: Carefully place all contaminated materials into the appropriate hazardous waste containers.

  • Container Sealing: Securely seal the waste containers.

  • Storage: Store the sealed containers in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Spill Management:

In the event of a spill, immediately evacuate the area and alert your supervisor. If you are trained and it is safe to do so, follow these general steps:

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly. For similar compounds, a 10% caustic solution has been recommended for decontamination, followed by ventilation of the area.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Yadanzioside_F_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Chemical Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Hazardous Waste Conduct_Experiment->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Dispose_Waste Arrange for Professional Disposal Store_Waste->Dispose_Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.